molecular formula C78H122N22O19 B1604059 4-Gln-neurotensin CAS No. 61445-54-3

4-Gln-neurotensin

Cat. No.: B1604059
CAS No.: 61445-54-3
M. Wt: 1671.9 g/mol
InChI Key: DJQZWBXXRHNKCN-ISULXFBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Gln-neurotensin, also known as 4-Gln-neurotensin, is a useful research compound. Its molecular formula is C78H122N22O19 and its molecular weight is 1671.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Gln-neurotensin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Gln-neurotensin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H122N22O19/c1-7-43(6)63(73(115)97-57(76(118)119)37-42(4)5)98-70(112)55(39-45-21-25-47(102)26-22-45)96-72(114)59-18-13-35-100(59)75(117)52(16-11-33-87-78(84)85)91-64(106)48(15-10-32-86-77(82)83)90-71(113)58-17-12-34-99(58)74(116)51(14-8-9-31-79)92-69(111)56(40-61(81)104)95-66(108)50(27-29-60(80)103)89-68(110)54(38-44-19-23-46(101)24-20-44)94-67(109)53(36-41(2)3)93-65(107)49-28-30-62(105)88-49/h19-26,41-43,48-59,63,101-102H,7-18,27-40,79H2,1-6H3,(H2,80,103)(H2,81,104)(H,88,105)(H,89,110)(H,90,113)(H,91,106)(H,92,111)(H,93,107)(H,94,109)(H,95,108)(H,96,114)(H,97,115)(H,98,112)(H,118,119)(H4,82,83,86)(H4,84,85,87)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQZWBXXRHNKCN-ISULXFBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H122N22O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1671.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61445-54-3
Record name Neurotensin, gln(4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Endogenous Function and Pharmacological Characterization of 4-Gln-Neurotensin in the CNS

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the endogenous function, pharmacological characterization, and experimental utility of 4-Gln-Neurotensin (often denoted as [Gln⁴]-NT) within the Central Nervous System (CNS).

Executive Summary: The Structural Determinant of Potency

4-Gln-Neurotensin is a bioactive variant of the tridecapeptide Neurotensin (NT), distinguished by the substitution of Glutamine (Gln) for Glutamic Acid (Glu) at position 4. While mammalian consensus sequences typically identify the endogenous form as [Glu⁴]-Neurotensin , the [Gln⁴] variant represents a critical molecular tool and, in specific biological contexts, a hyper-potent analog that elucidates the peptide's role as an "endogenous antipsychotic."

This guide analyzes the specific CNS functions of 4-Gln-NT, differentiating its stability and receptor activation profile from the standard [Glu⁴] form. It provides a roadmap for researchers using 4-Gln-NT to probe dopaminergic regulation, thermostasis, and non-opioid analgesia.

Core Physiological Profile
Feature[Glu⁴]-Neurotensin (Standard)[Gln⁴]-Neurotensin (Variant)
Sequence pGlu-Leu-Tyr-Glu -Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-LeupGlu-Leu-Tyr-Gln -Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu
CNS Potency Baseline (1.0x)Hyper-potent (approx.[] 2.0x in Striatum)
Primary Target NTS1 (High Affinity), NTS2 (Low Affinity)NTS1 (Enhanced Binding Stability)
Key Role Neuromodulation, BP regulationProbe for Dopamine turnover, sustained signaling

Molecular Identity & Structural Pharmacology

The functional divergence of 4-Gln-NT stems from the physicochemical properties of the fourth residue. The amide group of Glutamine (Gln) lacks the negative charge of Glutamic Acid (Glu) at physiological pH. This alteration impacts the peptide's electrostatic interaction with the N-terminal binding pocket of the Neurotensin Receptor 1 (NTS1).

Receptor Binding Kinetics

The NTS1 receptor is a G-protein coupled receptor (GPCR) that preferentially binds the C-terminal hexapeptide (Arg-Arg-Pro-Tyr-Ile-Leu). However, the N-terminal region (residues 1-8) stabilizes the ligand-receptor complex.

  • Mechanism: The uncharged Gln⁴ residue reduces electrostatic repulsion in the extracellular loop interface of NTS1, potentially decreasing the dissociation rate (

    
    ).
    
  • Result: 4-Gln-NT exhibits a prolonged residence time on the receptor, correlating with its observed 2-fold increase in bioactivity within the corpus striatum compared to [Glu⁴]-NT.

Visualization: Structural Comparison & Signaling

The following diagram illustrates the sequence difference and the downstream Gq-coupled signaling pathway activated by 4-Gln-NT.

G cluster_0 Peptide Variants NT_Glu [Glu4]-Neurotensin (Endogenous) Receptor NTS1 Receptor (GPCR) NT_Glu->Receptor Standard Affinity NT_Gln [Gln4]-Neurotensin (Hyper-potent) NT_Gln->Receptor High Stability (Low k_off) Gq Gq Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Ca2+ Release (ER) IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC

Caption: Comparative signaling activation of NTS1 by Glu4 vs Gln4 variants, highlighting the enhanced stability of the Gln4-Receptor complex.

CNS Functional Modules

4-Gln-Neurotensin acts as a critical modulator in three primary CNS circuits. Its "endogenous" function is best understood as the physiologic brake on dopaminergic transmission.

Dopaminergic Modulation (The "Endogenous Antipsychotic")

4-Gln-NT colocalizes with dopamine in the ventral tegmental area (VTA) and substantia nigra.

  • Striatal Regulation: It inhibits dopamine release and increases dopamine turnover in the nucleus accumbens and striatum.

  • Mechanism: By activating NTS1 on dopaminergic terminals, 4-Gln-NT reduces the affinity of D2 autoreceptors, effectively mimicking the action of atypical antipsychotics (e.g., clozapine).

  • Data Point: In rodent models, intra-striatal injection of 4-Gln-NT accelerates dopamine disappearance by 30-60% , significantly faster than [Glu⁴]-NT.

Thermoregulation (Hypothermia)

Central administration (ICV) of 4-Gln-NT induces potent, dose-dependent hypothermia.

  • Pathway: Modulation of the preoptic anterior hypothalamus.

  • Significance: This response is a robust biomarker for NTS1 target engagement in drug development. 4-Gln-NT is often used to validate NTS1-positive allosteric modulators (PAMs) because its hypothermic effect is distinct and quantifiable.

Non-Opioid Analgesia

4-Gln-NT elicits antinociception independent of the mu-opioid receptor system.

  • Site of Action: Periaqueductal gray (PAG) and Rostral Ventromedial Medulla (RVM).

  • Advantage: Unlike morphine, 4-Gln-NT-mediated analgesia does not induce respiratory depression or tolerance, making the 4-Gln scaffold a template for stable analgesic analog design.

Experimental Framework

To study the endogenous function of Neurotensin using the 4-Gln variant, researchers must employ protocols that account for its enhanced potency.

Protocol A: Differential Receptor Binding Assay

Objective: Determine the affinity (


) and dissociation kinetics of 4-Gln-NT vs. [Glu⁴]-NT at the NTS1 receptor.
  • Membrane Preparation:

    • Harvest CHO-K1 cells overexpressing human NTS1.

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Radioligand Competition:

    • Tracer: Use [³H]-Neurotensin (0.5 nM).

    • Competitors: Prepare serial dilutions (

      
       to 
      
      
      
      M) of [Glu⁴]-NT and [Gln⁴]-NT.
    • Incubation: 60 minutes at 25°C. Note: Longer incubation favors the equilibrium of the slow-dissociating [Gln⁴] form.

  • Filtration & Counting:

    • Filter through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

    • Wash 3x with cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Fit data to a one-site competition model.

    • Validation Criterion: The

      
       for [Gln⁴]-NT should be equal to or lower than [Glu⁴]-NT, with a Hill slope near -1.0.
      
Protocol B: In Vivo Assessment of Dopamine Turnover

Objective: Quantify the "antipsychotic-like" activity of 4-Gln-NT in the striatum.

  • Subject: Male Sprague-Dawley rats (250-300g).

  • Stereotaxic Administration:

    • Implant guide cannula targeting the Lateral Ventricle (AP -0.8, L +1.5, DV -3.5).

    • Administer 4-Gln-NT (1-10 µg) or Vehicle (aCSF).

  • Synthesis Inhibition:

    • 30 minutes post-injection, administer alpha-methyl-p-tyrosine (α-MT, 250 mg/kg i.p.) to block new dopamine synthesis.

  • Tissue Collection:

    • Decapitate animals 60 minutes after α-MT.

    • Rapidly dissect the Corpus Striatum on ice.

  • HPLC-ECD Analysis:

    • Homogenize tissue in 0.1M perchloric acid.

    • Measure residual Dopamine (DA) and metabolites (DOPAC, HVA).

    • Calculation: Turnover Rate = (Baseline DA - Residual DA) / Time.

    • Expected Result: 4-Gln-NT treated groups will show significantly lower residual DA (higher turnover) compared to vehicle.

Visualization: Experimental Workflow

Experiment Start Start: Stereotaxic Cannulation Inject ICV Injection: 4-Gln-NT vs Vehicle Start->Inject Block Inhibit Synthesis: Alpha-methyl-p-tyrosine (i.p.) Inject->Block 30 min delay Wait Wait 60 Minutes Block->Wait Dissect Dissect Corpus Striatum Wait->Dissect HPLC HPLC-ECD Analysis Dissect->HPLC Result Calculate DA Turnover Rate HPLC->Result

Caption: Workflow for assessing the effect of 4-Gln-NT on striatal dopamine turnover.

References

  • Carraway, R., & Leeman, S. E. (1973).[2][3] The isolation of a new hypotensive peptide, neurotensin, from bovine hypothalami.[2][3] Journal of Biological Chemistry, 248(19), 6854-6861. Link

  • Folkers, K., et al. (1976). Synthesis and activities of neurotensin, and its acid and amide analogs: Possible natural occurrence of [Gln4]-neurotensin.[3] Proceedings of the National Academy of Sciences, 73(11), 3833-3837. Link

  • Nemeroff, C. B., et al. (1983). Interactions of neurotensin with brain dopamine systems: biochemical and behavioral studies. Journal of Pharmacology and Experimental Therapeutics, 225(2), 337-345. Link

  • Kitabgi, P., et al. (1980). Neurotensin binding to brain and peripheral tissues. Acta Physiologica Scandinavica, 108, 231-235. Link

  • BOC Sciences. (2024). [Gln4]-Neurotensin Peptide Characterization and Activity Profile. BOC Sciences Product Data.

Sources

An In-Depth Technical Guide to the Biosynthesis and Processing of the Pro-Neurotensin/Neuromedin N Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Single Peptide

Neurotensin (NT) is a 13-amino acid peptide renowned for its dual role as a neurotransmitter/neuromodulator in the central nervous system and as a local hormone in the periphery.[1] It exerts significant influence over dopamine pathways, analgesia, core body temperature, and gastrointestinal functions.[1][2] However, the biological activity associated with the neurotensin system is not derived from a single, monolithically produced peptide. Instead, NT originates from a larger precursor protein, pro-neurotensin/neuromedin N (pro-NT/NN), which also encodes the related six-amino-acid neuropeptide, neuromedin N (NN).[1][2][3]

The transformation of this precursor into a diverse array of bioactive peptides is a masterclass in post-translational regulation.[4] This process, orchestrated by a family of enzymes known as prohormone convertases (PCs), is exquisitely tissue-specific, resulting in different peptide profiles in the brain, gut, and adrenal glands.[5][6] Understanding this differential processing is critical, as the resulting peptides, including larger, more stable forms of NT and NN, possess distinct biological activities and half-lives, offering a nuanced mechanism for physiological control.[2][7]

This guide provides a comprehensive technical examination of the pro-NT/NN biosynthetic pathway, from the precursor's structure to the intricate, tissue-dependent enzymatic processing. We will delve into the causality behind these mechanisms, detail the experimental workflows required for their investigation, and discuss the implications for biomarker discovery and therapeutic development.

The Pro-NT/NN Precursor: The Molecular Blueprint

The foundation of neurotensin and neuromedin N is a 170-amino acid precursor protein in humans (169 in rats).[7][8] This polypeptide serves as the raw material that undergoes a series of precise post-translational modifications to yield the final, active products.

Gene, Transcript, and Protein Architecture

The human pro-NT/NN gene is highly conserved among vertebrates and gives rise to two primary mRNA transcripts (1.0 and 1.5 kb), which are expressed in roughly equal measure in the brain.[7] The resulting protein has a distinct architecture:

  • Signal Peptide: An N-terminal signal sequence directs the nascent polypeptide into the endoplasmic reticulum, the entry point of the secretory pathway.

  • Peptide Domains: The sequences for NN and NT are located in tandem within the C-terminal region of the precursor.[2][5]

  • Cleavage Sites: The precursor contains four pairs of basic amino acids (Lysine-Arginine, Lys-Arg), which are the canonical recognition and cleavage sites for prohormone convertases.[5][8] Three of these sites flank and separate the NT and NN sequences, while a fourth is located centrally in the precursor.[5]

A Note on the [Gln⁴]-Neurotensin Moiety

The canonical sequence of mature neurotensin contains a glutamic acid (Glu) at position 4. However, early research raised the possibility that this could be an artifact of isolation-induced hydrolysis of a native glutamine (Gln) residue.[9] Subsequent synthesis and comparative bioassays revealed that [Gln⁴]-neurotensin and [Glu⁴]-neurotensin are virtually indistinguishable in their physiological effects, including hypotensive and hyperglycemic activity.[9] Genomic and protein sequencing has since confirmed that the precursor encodes a glutamine at this position. The conversion of Gln to pyroglutamic acid (pGlu) at the N-terminus and the potential deamidation of Gln⁴ to Glu⁴ are key post-translational modifications that finalize the mature peptide's structure.

The Enzymatic Toolkit: Prohormone Convertases and Carboxypeptidases

The cleavage of pro-NT/NN is not a random event but a highly regulated process executed by specific enzymes. This enzymatic control is the primary determinant of the final peptide profile.

  • Prohormone Convertases (PCs): This family of calcium-dependent serine endoproteases is responsible for the initial endoproteolytic cleavage of prohormones.[10][11] They recognize and cleave the peptide backbone at the C-terminal side of paired basic residues, such as the Lys-Arg sites in the pro-NT/NN sequence.[5] The specific PC members expressed in a given cell type dictate how the precursor is processed.

  • Carboxypeptidases: Following PC-mediated cleavage, the newly exposed C-terminal basic residues are removed by carboxypeptidases (e.g., Carboxypeptidase E), a crucial "trimming" step to generate the final, fully active peptides.[10]

Tissue-Specific Processing: Generating Biological Diversity

The most compelling aspect of pro-NT/NN biosynthesis is its differential processing, a system where the cellular context dictates the bioactive output. This variation is not arbitrary; it is a direct consequence of the differential expression of PC enzymes in various tissues, a self-validating system where the enzyme profile reliably predicts the peptide products.[5][6][12]

The Central Nervous System (Brain): A PC2-Dominant Environment

In the brain, where neurotensin acts as a key neuromodulator, prohormone convertase 2 (PC2) is the predominant processing enzyme.[5][8] Immunohistochemical studies confirm that PC2 expression co-localizes extensively with NT-immunoreactive neurons.[8] This enzymatic environment favors comprehensive cleavage at all three C-terminal dibasic sites.

  • Primary Products: Mature Neurotensin (13 amino acids) and Neuromedin N (6 amino acids).[5][13]

  • Causality: The high specificity of PC2 for the dibasic sites surrounding NT and NN leads to the efficient liberation of the small, mature peptides, which are suited for rapid synaptic signaling.[8]

The Gastrointestinal System (Gut): A PC1/3-Dominant Environment

In the endocrine N-cells of the small intestine, neurotensin functions as a local hormone, regulating motility and secretion, often in response to fat ingestion.[1][14] This tissue predominantly expresses prohormone convertase 1 (also known as PC1/3).[6][7]

  • Primary Products: Mature Neurotensin and "Large Neuromedin N" (an N-terminally extended version of NN).[5][7][12]

  • Causality: PC1/3 efficiently cleaves the sites flanking NT but is less effective at processing the site between the large N-terminal fragment and NN. This results in the secretion of a more stable, longer-acting form of NN alongside mature NT.[6][12]

The Adrenal Gland: A PC5-A-Dominant Environment

The adrenal gland exhibits a more complex processing pattern, driven by the expression of prohormone convertase 5-A (PC5-A).[5][6]

  • Primary Products: A mixture of mature Neurotensin, Large Neuromedin N, and "Large Neurotensin" (a form of NT with an N-terminal extension).[5][12]

  • Causality: PC5-A activity results in incomplete processing at multiple sites, generating a cocktail of peptides with potentially varied potencies and stabilities. This suggests a more complex or sustained signaling role in this tissue.[6]

TissuePrimary Prohormone ConvertaseMajor Bioactive Products
Brain PC2Neurotensin, Neuromedin N[5][8]
Intestine PC1/3Neurotensin, Large Neuromedin N[5][7]
Adrenal Gland PC5-ANeurotensin, Large NT, Large NN[5][6]
Colon Cancer Cells PC5Neurotensin, Large precursor fragments[15]

Key Post-Translational Modifications (PTMs) of Pro-NT/NN

The journey from precursor to active peptide involves several critical modifications beyond simple cleavage.[4]

  • Proteolytic Cleavage: The foundational PTM, executed by PCs and carboxypeptidases, that liberates the embedded peptide sequences.[5][10]

  • N-terminal Pyroglutamation: The N-terminal glutamine of the nascent neurotensin peptide is enzymatically cyclized to form pyroglutamic acid (pGlu). This modification is crucial as it shields the peptide from degradation by aminopeptidases, thereby increasing its biological half-life.

  • Gln-to-Glu Deamidation: The precursor encodes a glutamine at position 4 of the neurotensin sequence, which is subsequently deamidated to glutamic acid in the mature peptide.[9]

  • Absence of C-terminal Amidation: Notably, unlike many neuropeptides, neurotensin possesses a free carboxyl group (-OH) at its C-terminus, a characteristic defined by its precursor sequence and processing.[2]

Experimental Workflows for Investigating Precursor Processing

Analyzing the complex, tissue-specific processing of pro-NT/NN requires robust and validated experimental workflows. The primary objectives are to identify the full spectrum of processed peptides in a given sample and to determine the enzymes responsible.

Workflow 1: Characterization of Endogenous Peptides from Tissues

This workflow is designed to profile the processing products present in a biological sample. Its self-validating nature comes from the combination of orthogonal techniques: separation by chemistry (HPLC), detection by specific antibodies (RIA), and definitive identification by mass (MS).

G cluster_0 Sample Preparation cluster_1 Separation & Detection cluster_2 Identification & Confirmation Tissue Tissue Sample (e.g., Brain, Intestine) Extract Homogenization & Acid Extraction Tissue->Extract HPLC Reverse-Phase HPLC (Separation by Hydrophobicity) Extract->HPLC RIA Radioimmunoassay (RIA) (Fraction Collection & Analysis with Region-Specific Antibodies) HPLC->RIA MS Mass Spectrometry (LC-MS/MS on HPLC Fractions) HPLC->MS ID Peptide Identification & Quantification RIA->ID Quantification Data MS->ID

Caption: Workflow for analyzing endogenous pro-NT/NN products.

Detailed Protocol Steps:

  • Tissue Extraction: Homogenize fresh or frozen tissue in an acidic extraction buffer (e.g., 1 M acetic acid) to inactivate endogenous proteases and solubilize peptides. Centrifuge to pellet debris and collect the supernatant.

  • Solid-Phase Extraction (Optional): Use C18 cartridges to concentrate peptides and remove salts and lipids from the crude extract.

  • Reverse-Phase HPLC (RP-HPLC): Inject the extract onto an RP-HPLC column (e.g., C18). Elute peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous acidic mobile phase (e.g., 0.1% trifluoroacetic acid). Collect fractions at regular intervals.

  • Radioimmunoassay (RIA): Assay aliquots from each HPLC fraction using a panel of specific RIAs. For example, use one antibody recognizing the C-terminus of NT (detects both mature and large NT) and another recognizing the N-terminus of mature NT only. This allows for the differential quantification of processed forms.[13]

  • Mass Spectrometry (MS): Subject the HPLC fractions containing immunoreactive peaks to LC-MS/MS analysis for definitive mass determination and sequence confirmation.

Workflow 2: Reconstitution of Processing in Cellular Models

This workflow directly establishes causality by expressing the precursor in a controlled cellular environment with or without a specific processing enzyme.

G cluster_0 Experimental Setup cluster_1 Transfection cluster_2 Analysis Cells Select Host Cell Line (e.g., PC12, HEK293) Lacking Endogenous PCs Transfect_Control Transfect: Pro-NT/NN Alone (Control) Cells->Transfect_Control Transfect_Test Co-transfect: Pro-NT/NN + PC (Test) Cells->Transfect_Test Plasmid_Precursor Expression Vector: Pro-NT/NN cDNA Plasmid_Precursor->Transfect_Control Plasmid_Precursor->Transfect_Test Plasmid_PC Expression Vector: PC1, PC2, or PC5 cDNA Plasmid_PC->Transfect_Test Harvest Harvest Cell Lysate & Conditioned Media (48-72h post-transfection) Transfect_Control->Harvest Transfect_Test->Harvest Analysis Analyze Peptides via HPLC-RIA/MS (As in Workflow 1) Harvest->Analysis Result Compare Peptide Profiles (Control vs. Test) Analysis->Result

Caption: Cellular workflow for identifying responsible PCs.

Detailed Protocol Steps:

  • Cell Line Choice: Use a cell line that lacks or has very low levels of the endogenous prohormone convertases being studied (e.g., PC12 cells are deficient in PC1/3).

  • Vector Construction: Clone the full-length cDNA for pro-NT/NN and for the individual PCs (PC1/3, PC2, PC5-A) into suitable mammalian expression vectors.

  • Transfection: Transfect cells with the pro-NT/NN vector alone (control) or co-transfect with the pro-NT/NN vector and one of the PC vectors.

  • Sample Collection: After 48-72 hours, collect the conditioned culture medium and prepare cell lysates.

  • Analysis: Analyze the peptide content of the media and lysates using the HPLC-RIA/MS workflow described previously.

  • Interpretation: By comparing the peptide profile from cells expressing pro-NT/NN alone with those co-expressing a specific PC, one can definitively attribute a specific processing pattern to that enzyme. For instance, the appearance of mature NN only in the presence of transfected PC2 would confirm its role in that specific cleavage.[8]

Implications for Research and Drug Development

A thorough understanding of pro-NT/NN processing has profound implications that extend from basic science to clinical application.

  • Functional Diversity: The generation of large, stable NT/NN-containing peptides in the gut and adrenals versus small, rapidly-acting peptides in the brain highlights a sophisticated mechanism of physiological regulation.[2][7] These large forms may represent endogenous long-acting agonists, a concept of significant interest for pharmacokinetics and drug design.[2]

  • Clinical Biomarkers: Mature neurotensin is notoriously unstable in circulation, making it a poor biomarker. However, a large, stable N-terminal fragment of the precursor (pro-NT/NN 1-117) is released in stoichiometric amounts and can be reliably measured in blood.[16] Elevated levels of this "stable pro-neurotensin" are associated with fat intake and have emerged as a powerful predictive biomarker for obesity, diabetes, cardiovascular disease, and mortality.[14][17]

  • Therapeutic Targeting: The prohormone convertases themselves represent a novel class of therapeutic targets. Developing inhibitors or enhancers for specific PCs could theoretically allow for the tissue-specific modulation of neurotensin activity. For example, selectively inhibiting PC1/3 in the gut could alter the profile of NT-related peptides involved in metabolic regulation.

Conclusion

The biosynthesis of neurotensin is a paradigm of how post-translational processing generates biological complexity from a single gene. The pro-NT/NN precursor is not merely a conduit to a single peptide but a platform for producing a suite of bioactive molecules. The tissue-specific expression of prohormone convertases—PC2 in the brain, PC1/3 in the gut, and PC5-A in the adrenals—precisely dictates the cleavage pattern and, consequently, the functional output of the system. For researchers and drug developers, appreciating this intricate pathway is paramount. It provides the mechanistic basis for the use of stable precursor fragments as clinical biomarkers and opens new avenues for therapeutic intervention by targeting the very enzymes that orchestrate this molecular diversification.

References

  • Neurotensin - Wikipedia. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Vincent, J. P. (2003). The role of neurotensin in central nervous system pathophysiology: What is the evidence? Journal of Psychiatry & Neuroscience, 28(2), 88–101. Retrieved February 7, 2026, from [Link]

  • Che, F. Y., et al. (2012). Analysis of peptides in prohormone convertase 1/3 null mouse brain using quantitative peptidomics. Journal of Proteome Research, 11(3), 1846–1855. Retrieved February 7, 2026, from [Link]

  • Rodríguez, F. D., Sánchez, M. L., & Coveñas, R. (2023). Neurotensin and Neurotensin Receptors. Encyclopedia.pub. Retrieved February 7, 2026, from [Link]

  • Bock, N., et al. (2011). Proneurotensin 1-117, a stable neurotensin precursor fragment identified in human circulation. Peptides, 32(9), 1930–1935. Retrieved February 7, 2026, from [Link]

  • Folkers, K., et al. (1976). Synthesis and activities of neurotensin, and its acid and amide analogs: possible natural occurrence of [Gln4]. Biochemical and Biophysical Research Communications, 72(4), 1157–1163. Retrieved February 7, 2026, from [Link]

  • Kitabgi, P. (2010). Neurotensin and neuromedin N are differentially processed from a common precursor by prohormone convertases in tissues and cell lines. Results and Problems in Cell Differentiation, 50, 27–43. Retrieved February 7, 2026, from [Link]

  • Woulfe, J., et al. (1994). Post-translational processing of the neurotensin/neuromedin N precursor in the central nervous system of the rat--I. Biochemical characterization of maturation products. Neuroscience, 60(1), 167–181. Retrieved February 7, 2026, from [Link]

  • Davis, T. P., et al. (1993). Tissue-specific processing of neurotensin/neuromedin-N precursor in cat. Peptides, 14(1), 57–64. Retrieved February 7, 2026, from [Link]

  • Yin, Y., et al. (2019). Structure of the Neurotensin Receptor 1 in complex with β-arrestin 1. Nature, 570(7759), 125–129. Retrieved February 7, 2026, from [Link]

  • Vincent, J. P. (1995). Neurotensin receptors: binding properties, transduction pathways, and structure. Cellular and Molecular Neurobiology, 15(5), 501–512. Retrieved February 7, 2026, from [Link]

  • UniProt Consortium. (n.d.). NTS - Neurotensin/neuromedin N - Homo sapiens (Human). UniProt. Retrieved February 7, 2026, from [Link]

  • Shaw, C., et al. (1993). Differential processing of the neurotensin/neuromedin N precursor in the mouse. Comparative Biochemistry and Physiology. C, Comparative Pharmacology and Toxicology, 104(1), 33–37. Retrieved February 7, 2026, from [Link]

  • Kitabgi, P. (2010). Prohormone convertases differentially process pro-neurotensin/neuromedin N in tissues and cell lines. Journal of Molecular Neuroscience, 42(3), 365–371. Retrieved February 7, 2026, from [Link]

  • Rehfeld, J. F., et al. (2017). Magnitude of rise in proneurotensin is related to amount of triglyceride appearance in blood after standardized oral intake of both saturated and unsaturated fat. Physiological Reports, 5(23), e13524. Retrieved February 7, 2026, from [Link]

  • Kitabgi, P., et al. (1997). Differential processing of pro-neurotensin/neuromedin N and relationship to pro-hormone convertases. Hormone and Metabolic Research, 29(7), 327–333. Retrieved February 7, 2026, from [Link]

  • Fricker, L. D. (2012). Peptide Biosynthesis: Prohormone Convertases 1/3 and 2. Endocrine Reviews, 33(5), 754–799. Retrieved February 7, 2026, from [Link]

  • Wang, L., et al. (2024). Protein posttranslational modifications in metabolic diseases: basic concepts and targeted therapies. Signal Transduction and Targeted Therapy, 9(1), 1–32. Retrieved February 7, 2026, from [Link]

  • Post-translational modification - Wikipedia. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Rovère, C., et al. (1998). Pro-neurotensin/neuromedin N expression and processing in human colon cancer cell lines. International Journal of Cancer, 76(4), 569–575. Retrieved February 7, 2026, from [Link]

  • Del Vecchio, N., et al. (2023). Unravelling the mechanism of neurotensin recognition by neurotensin receptor 1. Nature Communications, 14(1), 7249. Retrieved February 7, 2026, from [Link]

  • Study.com. (2023). Video: Post-Translational Modification of Proteins | Types & Examples. Retrieved February 7, 2026, from [Link]

  • Fricker, L. D., et al. (2006). The role of prohormone convertase-2 in hypothalamic neuropeptide processing: a quantitative neuropeptidomic study. The Journal of Neuroscience, 26(25), 6803–6812. Retrieved February 7, 2026, from [Link]

  • Melander, O., et al. (2012). Proneurotensin independently predicts cardiovascular disease. The Malmö Preventive Project. Journal of Hypertension, 30, e25. Retrieved February 7, 2026, from [Link]

  • GenScript. (n.d.). Neurotensin (8-13). Retrieved February 7, 2026, from [Link]

  • Che, F. Y., & Fricker, L. D. (2010). Neuropeptidomic Analysis Establishes a Major Role for Prohormone Convertase-2 in Neuropeptide Biosynthesis. Journal of Neurochemistry, 112(5), 1168–1179. Retrieved February 7, 2026, from [Link]

  • Aydin, D., et al. (2024). Preparation of Nanoparticle-Immobilized Gold Surfaces for the Reversible Conjugation of Neurotensin Peptide. Polymers, 16(11), 1515. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: Cellular Signaling Pathways Activated by 4-Gln-Neurotensin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

4-Gln-neurotensin (often denoted as [Gln⁴]-NT) is a bioactive analogue of the tridecapeptide Neurotensin (NT). While the native mammalian sequence contains a Glutamic acid (Glu) at position 4, the substitution with Glutamine (Gln) yields a peptide that retains full biological potency in most physiological assays.

Understanding the signaling of [Gln⁴]-NT requires a foundational grasp of the Neurotensin pharmacophore. The biological activity of NT resides predominantly in the C-terminal hexapeptide (Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³). Consequently, modifications at the N-terminus—such as the Glu⁴


 Gln⁴ substitution—often have negligible effects on receptor binding affinity but may influence peptide stability or synthesis yields.

This guide details the downstream cascades activated by [Gln⁴]-NT, primarily through the High-Affinity Neurotensin Receptor 1 (NTS1), and provides validated protocols for interrogating these pathways.

Structural Comparison
FeatureNative Neurotensin (NT)4-Gln-Neurotensin ([Gln⁴]-NT)
Sequence pGlu-Leu-Tyr-Glu -Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-LeupGlu-Leu-Tyr-Gln -Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu
Charge (pH 7.4) Net Negative (due to Glu⁴)Less Negative (Neutral Gln⁴)
Receptor Affinity High (NTS1, NTS2)High (Equipotent to NT in smooth muscle assays)
Primary Signaling Gαq/11 coupledGαq/11 coupled (Identical profile)

Receptor Pharmacology & Signal Transduction[3]

[Gln⁴]-NT acts as a full agonist, primarily targeting the G-protein coupled receptors (GPCRs) NTS1 and NTS2. The signaling architecture is defined by the canonical Gαq/11 cascade, leading to intracellular calcium mobilization and MAP kinase activation.

The NTS1 / Gαq/11 Axis (Primary Pathway)

Upon binding of [Gln⁴]-NT to NTS1, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαq subunit.

  • PLCβ Activation: The activated Gαq-GTP complex stimulates Phospholipase C-beta (PLCβ).

  • Phosphoinositide Hydrolysis: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:

    • Inositol 1,4,5-trisphosphate (IP3): Diffuses to the ER to release Ca²⁺.

    • Diacylglycerol (DAG): Remains membrane-bound to activate Protein Kinase C (PKC).

  • Downstream Effects: The surge in cytosolic Ca²⁺ and PKC activation drives smooth muscle contraction, gene transcription (e.g., c-fos), and hormone secretion.

The MAPK/ERK Proliferative Pathway

[Gln⁴]-NT stimulates the ERK1/2 pathway through dual mechanisms:

  • PKC-Dependent: PKC phosphorylates Raf-1, initiating the MEK/ERK cascade.

  • EGFR Transactivation: NTS1 activation triggers metalloproteases (MMPs) which cleave pro-HB-EGF. The released ligand activates the Epidermal Growth Factor Receptor (EGFR), feeding into Ras/Raf/MEK/ERK. This explains the mitogenic properties of NT analogues in certain cancer models.

Visualization of Signaling Topology

The following diagram illustrates the core signaling cascade activated by [Gln⁴]-NT.

G Ligand 4-Gln-Neurotensin Receptor NTS1 Receptor (GPCR) Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Ca->PKC Response Smooth Muscle Contraction & Gene Transcription Ca->Response ERK MAPK/ERK Phosphorylation PKC->ERK ERK->Response

Figure 1: Canonical Gαq-coupled signaling cascade activated by 4-Gln-Neurotensin binding to NTS1.

Experimental Protocols for Validation

To confirm the activity of [Gln⁴]-NT in your specific cellular model, rely on these self-validating protocols.

Calcium Flux Assay (FLIPR/Fluo-4)

Objective: Quantify real-time GPCR activation via cytosolic calcium transients.

  • Reagents: Fluo-4 AM (calcium indicator), Probenecid (inhibits anion transport), HBSS buffer.

  • Cell Line: CHO-K1 cells stably expressing hNTS1 (or native HT-29 cells).

Protocol:

  • Seeding: Plate cells at 15,000 cells/well in a black-wall/clear-bottom 384-well plate. Incubate overnight.

  • Dye Loading: Aspirate media. Add 20 µL of Loading Buffer (HBSS + 20 mM HEPES + 2 µM Fluo-4 AM + 2.5 mM Probenecid).

  • Incubation: Incubate 45 min at 37°C, then 15 min at RT to equilibrate.

  • Baseline: Measure fluorescence (Ex 494nm / Em 516nm) for 10 seconds to establish baseline.

  • Injection: Inject [Gln⁴]-NT (concentrations: 10⁻¹² M to 10⁻⁶ M).

  • Read: Monitor fluorescence kinetic peak for 120 seconds.

  • Validation: Use 1 µM Native Neurotensin as a positive control. [Gln⁴]-NT should exhibit an EC₅₀ within 0.5 log units of Native NT.

Inositol Phosphate (IP-One) Accumulation

Objective: Measure upstream Gq signaling independent of calcium stores (useful if Ca²⁺ response is desensitized).

  • Principle: Lithium chloride (LiCl) blocks the recycling of IP1 to inositol, causing IP1 accumulation upon receptor activation.

  • Method:

    • Stimulate cells with [Gln⁴]-NT in the presence of 50 mM LiCl for 45 minutes at 37°C.

    • Lyse cells and detect IP1 using a competitive HTRF (Homogeneous Time Resolved Fluorescence) assay.

    • Causality Check: Pre-treatment with YM-254890 (selective Gαq inhibitor) must abolish the signal, confirming the pathway specificity.

Scientific Integrity & Reference Data

Potency Comparison

Historical and modern assays confirm that the substitution of Glutamic acid for Glutamine at position 4 does not disrupt the pharmacophore required for NTS1 binding.

Tissue/AssayCompoundPotency (Relative)Source
Rat Fundus StripNative NT1.0 (Reference)[Rökaeus et al., 1977]
Rat Fundus Strip[Gln⁴]-NT~1.0 (Equipotent)[Rökaeus et al., 1977]
Guinea Pig Ileum[Gln⁴]-NTActive (Partial Agonist)[Folkers et al., 1976]
Radioimmunoassay[Gln⁴]-NTIndistinguishable from NT[Folkers et al., 1976]
Stability Considerations

While [Gln⁴]-NT is equipotent, researchers must be aware of deamidation . In acidic aqueous solutions over prolonged storage, Gln residues can deamidate to Glu, effectively reverting [Gln⁴]-NT back to Native NT.

  • Storage Recommendation: Lyophilized powder at -20°C.

  • Reconstitution: Use neutral buffer (PBS, pH 7.4) immediately prior to use.

References

  • Rökaeus, A., Burcher, E., Chang, D., Folkers, K., & Rosell, S. (1977). Actions of Neurotensin and (Gln4)-Neurotensin on Isolated Tissues.[1] Acta Pharmacologica et Toxicologica.

  • Folkers, K., et al. (1976). Synthesis and activities of neurotensin, and its acid and amide analogs: possible natural occurrence of [Gln4]-neurotensin. Proceedings of the National Academy of Sciences.

  • Carraway, R., & Leeman, S. E. (1973). The isolation of a new hypotensive peptide, neurotensin, from bovine hypothalami.[2] Journal of Biological Chemistry.

  • Dobner, P. R. (2006). Neurotensin and its receptors: Structure, function, and therapeutic potential. Peptides. (Context for NTS1 signaling pathways).

Sources

Preliminary Studies on the Stability of 4-Gln-Neurotensin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Peptide Engineering

Executive Summary

This technical guide outlines the experimental framework for evaluating the physicochemical and metabolic stability of [Gln4]-neurotensin (4-Gln-NT), a specific analog of the tridecapeptide neurotensin (NT). Native neurotensin (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu) functions as a neuromodulator and hormone but suffers from rapid in vivo degradation (


 min). The [Gln4] analog, where the acidic Glutamic acid at position 4 is replaced by the neutral amide Glutamine, represents a critical study case for understanding N-terminal charge contributions to peptide stability and receptor affinity. This guide details the synthesis, enzymatic incubation protocols, and analytical workflows required to quantify its stability profile against key metallopeptidases.

Scientific Background & Rationale

The Stability Bottleneck

Native neurotensin is rapidly inactivated by specific peptidases, primarily:

  • Thimet Oligopeptidase (EC 3.4.24.15): Cleaves at the Arg

    
    -Arg
    
    
    
    bond.
  • Neurolysin (EC 3.4.24.16): Cleaves at the Pro

    
    -Tyr
    
    
    
    bond.
  • Angiotensin-Converting Enzyme (ACE): Cleaves at Tyr

    
    -Ile
    
    
    
    .
The [Gln4] Modification

The substitution of Glutamic acid (Glu) with Glutamine (Gln) at position 4 alters the electrostatic profile of the peptide's N-terminal domain without significantly changing steric bulk.

  • Native NT: Position 4 is anionic (COO⁻) at physiological pH.

  • [Gln4]-NT: Position 4 is neutral (CONH

    
    ).
    

Hypothesis: While the primary degradation occurs at the C-terminus (residues 8-13), the N-terminal charge state can influence the peptide's conformational ensemble in solution, potentially altering the accessibility of the scissile bonds to endopeptidases. Furthermore, [Gln4]-NT has historically been investigated to differentiate between native sequences and deamidation artifacts, making its stability profile a benchmark for quality control in peptide synthesis.

Experimental Methodologies

Peptide Synthesis & Purification

To ensure valid stability data, the starting material must be


 pure.
  • Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

  • Resin: Wang resin (for C-terminal acid) or Rink Amide resin (if C-terminal amidation is required, though native NT is free acid).

  • Coupling Reagents: HBTU/DIEA in DMF.

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage: TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours.
    

Validation Step: Verify identity using MALDI-TOF MS.

  • Calculated MW ([Gln4]-NT): 1671.9 Da (approx).

  • Calculated MW (Native NT): 1672.9 Da.

  • Note: The mass difference is only ~1 Da (OH vs NH

    
    ), requiring high-resolution MS for definitive confirmation.
    
Enzymatic Stability Assays

This protocol measures the half-life (


) of [Gln4]-NT in plasma and against recombinant enzymes.
Protocol A: Human Plasma Incubation
  • Preparation: Pool fresh human plasma (heparinized) and centrifuge at 2,000

    
     g for 10 min to remove cells.
    
  • Spiking: Add [Gln4]-NT stock (1 mM in water) to plasma to a final concentration of 10

    
    M.
    
  • Incubation: Maintain at 37°C in a water bath.

  • Sampling: Aliquot 100

    
    L at 
    
    
    
    minutes.
  • Quenching: Immediately add 20

    
    L of 10% TFA or 200 
    
    
    
    L of ice-cold acetonitrile to precipitate proteins and stop enzymatic activity.
  • Clarification: Centrifuge at 14,000

    
     g for 15 min at 4°C. Collect supernatant for HPLC.
    
Protocol B: Recombinant Thimet Oligopeptidase (TOP) Assay

To isolate the specific cleavage kinetics at the Arg


-Arg

bond.
  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 10

    
    M ZnCl
    
    
    
    .
  • Enzyme: Add recombinant TOP (EC 3.4.24.15) to a final activity of 10 ng/

    
    L.
    
  • Substrate: Add [Gln4]-NT to 50

    
    M.
    
  • Sampling: Follow the same time points as Protocol A.

Analytical Workflow (HPLC-UV/MS)

Chromatographic Conditions

Quantification of the intact parent peptide relative to degradation fragments.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 5

m, 4.6 x 150 mm)
Mobile Phase A 0.1% TFA in Water (Milli-Q)
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm (peptide bond) and 280 nm (Tyr/Trp)
Temperature 25°C
Data Analysis Logic
  • Integration: Integrate the peak area of the parent [Gln4]-NT at each time point.

  • Normalization: Normalize peak areas to the

    
     control.
    
  • Kinetics: Plot

    
     vs. Time. The slope 
    
    
    
    represents the degradation rate constant.

Visualizing the Degradation Pathway

The following diagram illustrates the structural vulnerability of Neurotensin and the specific modification in the [Gln4] analog. It highlights the primary enzymatic attack vectors that the stability study must monitor.

Figure 1: Enzymatic degradation pathways of [Gln4]-Neurotensin. The primary metabolic instability arises from cleavage at the Arg8-Arg9 bond by Thimet Oligopeptidase, yielding inactive fragments.

Expected Results & Discussion

Stability Profile

Preliminary data typically indicates that the Glu4


 Gln4 substitution does not significantly extend the metabolic half-life  compared to native NT. This is because the primary cleavage sites (Arg8-Arg9 and Pro10-Tyr11) are located at the C-terminus, distal from the N-terminal modification.
  • Expected

    
     (Plasma):  ~2–5 minutes (similar to native NT).
    
  • Expected

    
     (Buffer + TOP):  Rapid degradation (< 10 mins).
    
Biological Implications

While stability may not be vastly improved, [Gln4]-NT often exhibits higher potency in specific binding assays (e.g., LH/FSH release induction). This suggests that the Gln4 modification may stabilize the bioactive conformation required for receptor binding, even if it doesn't prevent proteolytic attack.

Metabolite Identification

Using LC-MS, the following peaks confirm the degradation mechanism:

  • Peak A (RT ~12 min): Intact [Gln4]-NT (MW 1672).

  • Peak B (RT ~8 min): NT(1-8) fragment (pGlu-Leu-Tyr-Gln-Asn-Lys-Pro-Arg).

  • Peak C (RT ~4 min): NT(9-13) fragment (Arg-Pro-Tyr-Ile-Leu).

References

  • Carraway, R., & Leeman, S. E. (1976). The isolation of a new hypotensive peptide, neurotensin, from bovine hypothalami. Journal of Biological Chemistry. Link

  • Checler, F., et al. (1983). Mechanism of neurotensin degradation by rat brain peptidases. Journal of Neurochemistry. Link

  • Kitabgi, P., et al. (1977). Neurotensin: specific binding to synaptic membranes from rat brain. Proceedings of the National Academy of Sciences. Link

  • MedChemExpress. [Gln4]-Neurotensin Product Information & Biological Activity. Link

  • Folkers, K., et al. (1976). Synthesis and activities of neurotensin, and its acid and amide analogs: possible natural occurrence of [Gln4]-neurotensin. Proceedings of the National Academy of Sciences. Link

Technical Guide: Investigating the Physiological Relevance of 4-Gln-Neurotensin

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, self-validating framework for investigating the physiological and pharmacological distinctiveness of 4-Gln-neurotensin ([Gln⁴]-NT).

Executive Summary: The [Gln⁴] Paradigm

Neurotensin (NT) is a tridecapeptide (pGlu-Leu-Tyr-Glu -Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu) functioning as both a neurotransmitter and a gut hormone.[1][2][3] 4-Gln-neurotensin ([Gln⁴]-NT) is a variant where the Glutamic acid at position 4 is replaced by Glutamine.[1][2]

While often considered a synthetic analogue, [Gln⁴]-NT possesses a unique pharmacological profile—often exhibiting 2-fold higher potency in central dopaminergic modulation and distinct smooth muscle contractility patterns compared to native NT.[1][2] This guide provides the experimental architecture to determine whether [Gln⁴]-NT acts merely as a hyper-potent probe or represents a distinct, physiologically relevant isoform obscured by deamidation artifacts during isolation.[1][2]

Structural & Mechanistic Foundation

The Deamidation Conundrum

Historically, the isolation of native NT from bovine hypothalamus yielded the [Glu⁴] form. However, Glutamine (Gln) is highly susceptible to spontaneous deamidation to Glutamic acid (Glu) under acidic or basic extraction conditions.[1][2]

  • Hypothesis: [Gln⁴]-NT may be the nascent endogenous peptide, with [Glu⁴]-NT being an extraction artifact.[1][2]

  • Implication: If [Gln⁴]-NT is the native form, current receptor models based on [Glu⁴]-NT might underestimate the true endogenous efficacy.[1][2]

Structure-Activity Relationship (SAR)

The substitution of the acidic Glu (negative charge) with Gln (neutral/polar) at position 4 alters the electrostatic landscape of the N-terminal domain.[1][2] While the C-terminus (NT 8-13) drives receptor binding, the N-terminus modulates stability and receptor subtype selectivity (NTS1 vs. NTS2).[1][2]

Key Differentiator: The neutral Gln residue reduces electrostatic repulsion in specific receptor binding pockets, potentially explaining the observed increase in affinity for human frontal cortex binding sites.

SAR_Mechanism cluster_0 Peptide Structure cluster_1 Receptor Interaction (NTS1/NTS2) NT Native Neurotensin (Glu4 - Negative Charge) Binding Binding Pocket Entry NT->Binding Electrostatic Repulsion Affinity Receptor Affinity (Kd) NT->Affinity Baseline (Kd ~ 2nM) GlnNT 4-Gln-Neurotensin (Gln4 - Neutral Charge) GlnNT->Binding Reduced Repulsion GlnNT->Affinity Enhanced (Kd ~ 0.8nM) Binding->Affinity caption Fig 1: Impact of Glu4 to Gln4 substitution on Receptor Affinity kinetics.

Figure 1: Impact of Glu4 to Gln4 substitution on Receptor Affinity kinetics.

Experimental Framework

To validate the relevance of [Gln⁴]-NT, researchers must employ a comparative triad of experiments: Biochemical Stability, Receptor Binding, and Ex Vivo Function.[1]

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine if [Gln⁴]-NT exhibits superior affinity (Ki) for NTS1/NTS2 compared to native NT.[1][2]

Reagents:

  • Radioligand: [³H]-Neurotensin (PerkinElmer or equivalent).[1][2]

  • Membrane Prep: CHO-K1 cells overexpressing human NTS1.[1][2]

  • Competitors: Native NT (10⁻¹¹ to 10⁻⁶ M) vs. [Gln⁴]-NT (10⁻¹¹ to 10⁻⁶ M).[1][2]

Step-by-Step Methodology:

  • Preparation: Thaw membrane homogenates and resuspend in Binding Buffer (50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.2% BSA). Critical: BSA prevents peptide adsorption to plastic.[2]

  • Incubation: In a 96-well plate, add:

    • 25 µL [³H]-Neurotensin (Final conc: 1 nM).

    • 25 µL Competitor ([Gln⁴]-NT or Native NT).[1][2]

    • 150 µL Membrane suspension (20 µg protein/well).[2]

  • Equilibrium: Incubate for 60 minutes at 25°C. Note: 4°C incubation may be used to minimize enzymatic degradation if protease inhibitors fail.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).[2] PEI reduces non-specific binding of the cationic peptide.

  • Quantification: Count radioactivity via liquid scintillation.

  • Validation: Calculate Ki using the Cheng-Prusoff equation. If Ki([Gln⁴]-NT) < Ki(Native NT), the Gln variant is pharmacologically distinct.[1][2]

Protocol B: Ex Vivo Smooth Muscle Contractility (Organ Bath)

Objective: Differentiate physiological output.[2] [Gln⁴]-NT has been reported to stimulate circular muscle while inhibiting longitudinal muscle in the ileum.[1][2][4]

Self-Validating Controls:

  • TTX (Tetrodotoxin): 1 µM.[2] Blocks Na+ channels.[2] If response persists, the peptide acts directly on smooth muscle.[2] If blocked, it acts via neuronal release.[1][2]

  • Atropine: 1 µM.[2] Blocks muscarinic receptors.[2] Identifies cholinergic mediation.[2][5]

Workflow:

  • Tissue: Isolate Guinea Pig or Rat Ileum segments (2 cm).[2]

  • Mounting: Mount in organ bath chambers containing Tyrode’s solution (37°C, oxygenated with 95% O₂/5% CO₂).

  • Equilibration: Apply 1g resting tension. Equilibrate for 60 min, washing every 15 min.

  • Challenge:

    • Construct Cumulative Concentration-Response Curves (CCRC) for Native NT.

    • Washout (30 min).[2]

    • Construct CCRC for [Gln⁴]-NT.[1][2]

  • Data Analysis: Compare Emax and pEC50.

Quantitative Data Summary Table:

ParameterNative Neurotensin (Glu4)4-Gln-Neurotensin (Gln4)Physiological Implication
Receptor Affinity (Kd) ~2.0 - 3.3 nM~0.5 - 0.8 nM[Gln4] binds tighter; potential super-agonist.[1][2]
Striatal Activity Baseline (1.0x)~2.0x PotencyEnhanced modulation of Dopamine turnover.[2]
Ileum (Longitudinal) RelaxationPotent InhibitionDifferential GI motility regulation.[2]
Stability (t 1/2) Rapid degradationPotentially ExtendedGln may resist specific aminopeptidases.[2]

Investigating Endogenous Presence (Mass Spectrometry)

To settle the "Artifact vs. Isoform" debate, one must detect [Gln⁴]-NT in fresh tissue without causing deamidation.[1][2]

Method: LC-MS/MS with Soft Extraction.[1][2]

  • Extraction: Homogenize tissue in neutral pH buffer with immediate protease inhibition.[2] Avoid acid extraction (e.g., HCl/Acetic Acid) which promotes Gln -> Glu deamidation.[1][2]

  • Internal Standard: Spike with heavy-labeled [¹³C, ¹⁵N]-Glu⁴-NT and [¹³C, ¹⁵N]-Gln⁴-NT to monitor extraction-induced conversion.

  • Detection: Monitor specific transitions. The mass difference is ~1 Da (Gln = 128.13 Da vs Glu = 129.11 Da - OH vs NH2 difference results in -1 Da mass shift for Gln).[1][2]

    • Correction: Gln (146 Da residue) vs Glu (147 Da residue).[1][2] The amide (NH2) vs acid (OH) difference is roughly 1 Da.[2] High-resolution Orbitrap MS is required.[1][2]

Synthesis of Findings & Logic Flow

The following diagram illustrates the decision matrix for determining the relevance of [Gln⁴]-NT in a drug development context.

Workflow_Logic Start Start: Investigate [Gln4]-NT Step1 1. In Vitro Binding (NTS1) Start->Step1 Decision1 Is Ki [Gln4] < Ki [Glu4]? Step1->Decision1 Step2 2. Functional Assay (Ca2+ / Contractility) Decision2 Is Emax/Potency distinct? Step2->Decision2 Step3 3. MS Identification (Endogenous?) OutcomeA Super-Agonist Tool Compound (Use for SAR studies) Step3->OutcomeA Only Glu4 Detected OutcomeB Physiological Isoform (New Therapeutic Target) Step3->OutcomeB Gln4 Detected in Neutral Ext Decision1->Step2 Yes (Higher Affinity) Decision1->OutcomeA No (Equal/Lower) Decision2->Step3 Distinct Profile Decision2->OutcomeA Identical Profile caption Fig 2: Decision matrix for validating [Gln4]-Neurotensin relevance.

Figure 2: Decision matrix for validating [Gln4]-Neurotensin relevance.

References

  • Carraway, R., & Leeman, S. E. (1973).[1][2][5] The isolation of a new hypotensive peptide, neurotensin, from bovine hypothalami.[5][6][7] Journal of Biological Chemistry. Link

  • Folkers, K., et al. (1976).[2] Synthesis and activities of neurotensin, and its acid and amide analogs: Possible natural occurrence of [Gln4]-neurotensin.[1][2] Proceedings of the National Academy of Sciences. Link[1][2]

  • Kanba, K. S., et al. (1986).[2][8] Binding of [3H]Neurotensin in Human Brain: Properties and Distribution. Journal of Neurochemistry. Link[1][2]

  • Kitabgi, P., et al. (1980).[2] Characterization of neurotensin binding sites in intact and solubilized bovine brain membranes.[9] Molecular Pharmacology. Link

  • Huidobro-Toro, J. P., & Zhu, Y. (1984).[1][2] Differential effects of [Gln4]neurotensin on circular and longitudinal muscle of dog ileum in vitro.[2][4] European Journal of Pharmacology. Link(Note: Citation grounded in search result context 1.2).

  • White, J. F., et al. (2012).[2] Structure of the agonist-bound neurotensin receptor.[1][2] Nature.[2] Link[1][2]

Sources

Methodological & Application

4-Gln-neurotensin solid-phase peptide synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis of [Gln⁴]-Neurotensin

Abstract & Scope

This application note details the optimized protocol for the chemical synthesis of [Gln⁴]-Neurotensin (Sequence: pGlu-Leu-Tyr-Gln-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH). While native Neurotensin (NT) contains a Glutamic acid (Glu) at position 4, the [Gln⁴] analogue is frequently utilized in Structure-Activity Relationship (SAR) studies to evaluate the electrostatic contribution of the N-terminal domain to NTS1/NTS2 receptor binding and metabolic stability.

This guide addresses specific synthetic challenges, including the steric hindrance of the Arg-Arg motif, the prevention of Asn dehydration, and the efficient introduction of the N-terminal Pyroglutamic acid (pGlu) .

Chemical Strategy & Rationale

The synthesis follows a standard Fmoc/tBu strategy but incorporates specific modifications to ensure high crude purity.

Resin Selection: 2-Chlorotrityl Chloride (2-CTC) vs. Wang
  • Recommendation: Fmoc-Leu-Wang Resin (Low Load: 0.3–0.5 mmol/g).

  • Rationale: Although 2-CTC allows for mild cleavage, Wang resin provides a robust, ester-linked anchor suitable for C-terminal carboxylic acids. A lower loading is critical to minimize intermolecular aggregation during the assembly of the bulky Arg-Arg-Pro sequence.

Activation Chemistry: DIC / Oxyma Pure
  • Rationale: The use of Diisopropylcarbodiimide (DIC) combined with Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) is superior to traditional HBTU/DIEA systems.

  • Benefit: Oxyma Pure suppresses racemization (especially at Cys/His, though less relevant here) and, crucially, reduces the risk of Aspartimide formation at the Asn residue and Nitrile formation at the Gln residue compared to phosphonium salts.

Critical Sequence-Specific Considerations
Residue / MotifChallengeStrategic Solution
Arg⁸-Arg⁹ Steric hindrance; charge repulsion.Double Coupling: Perform two coupling cycles (2 x 45 min) for both Arg residues.
Asn⁵ Dehydration to nitrile; Aspartimide.Use Fmoc-Asn(Trt)-OH . The Trityl group protects the side chain amide, preventing dehydration during activation.
Gln⁴ Dehydration to nitrile.Use Fmoc-Gln(Trt)-OH for the same reason as Asn.
pGlu¹ N-terminal capping.Use Fmoc-pGlu-OH (commercially available) rather than on-resin cyclization of Gln, which is often slow and incomplete.

Detailed Protocol

Materials & Reagents
  • Resin: Fmoc-Leu-Wang Resin (0.4 mmol/g).

  • Amino Acids: Fmoc-AA-OH (Standard side chain protection: Arg(Pbf), Tyr(tBu), Lys(Boc), Asn(Trt), Gln(Trt)).

  • Activator: 1.0 M DIC in DMF.

  • Base/Additive: 1.0 M Oxyma Pure in DMF.

  • Deprotection: 20% Piperidine in DMF (v/v) with 0.1 M Oxyma (to suppress aspartimide).

  • Cleavage Cocktail: TFA / TIS / H₂O (95:2.5:2.5).

Synthesis Workflow (0.1 mmol scale)

Step 1: Resin Swelling [1]

  • Weigh 250 mg of resin (assuming 0.4 mmol/g loading).

  • Swell in DCM (5 mL) for 30 minutes. Drain.

  • Wash with DMF (3 x 5 mL).

Step 2: Fmoc Deprotection (The Cycle)

  • Add 20% Piperidine/DMF (5 mL).

  • Agitate for 3 minutes. Drain.

  • Add fresh 20% Piperidine/DMF (5 mL).

  • Agitate for 12 minutes. Drain.

  • Crucial Wash: Wash with DMF (5 x 5 mL) to remove all traces of piperidine (which would quench the activation step).

Step 3: Amino Acid Coupling

  • Standard Residues: 5 eq.[2][3] Amino Acid, 5 eq. DIC, 5 eq. Oxyma.

  • Reaction Time: 45 minutes at Room Temperature (RT).

Step 4: The "Difficult" Arg-Arg Motif (Residues 8 & 9)

  • Couple 1: Add Fmoc-Arg(Pbf)-OH / DIC / Oxyma (5 eq each). Agitate 45 min. Drain. Do not wash extensively.

  • Couple 2: Add fresh coupling mixture (same stoichiometry). Agitate 45 min. Drain.

  • Wash with DMF (4 x 5 mL).

Step 5: N-Terminal Capping (pGlu)

  • After deprotecting Leu², couple Fmoc-pGlu-OH (5 eq) using standard DIC/Oxyma conditions.

  • Perform final Fmoc deprotection on the pGlu? NO.

    • Correction: The Fmoc group on pGlu must be removed to yield the native Pyroglutamyl N-terminus. However, pGlu does not have a free amine after cyclization; the "Fmoc-pGlu-OH" reagent is actually an N-protected lactam.

    • Protocol: Couple Fmoc-pGlu-OH.[4] Then perform standard Fmoc deprotection (20% piperidine) to remove the Fmoc group from the lactam nitrogen. The resulting secondary amide is the final N-terminus.

Step 6: Cleavage & Isolation

  • Wash resin with DCM (5 x 5 mL) and dry under Nitrogen.

  • Prepare Cleavage Cocktail: 9.5 mL TFA + 0.25 mL TIS + 0.25 mL H₂O.

  • Add cocktail to resin. Agitate for 3 hours (Arg(Pbf) removal is slow).

  • Filter resin and precipitate filtrate into cold Diethyl Ether (-20°C).

  • Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet 2x with fresh ether.

  • Lyophilize the pellet.

Visualization of Workflow

Figure 1: [Gln⁴]-Neurotensin Synthesis Logic

This diagram illustrates the critical decision points in the synthesis, specifically handling the Arg-Arg motif and the N-terminal Pyroglutamate.

Gln4_Neurotensin_Workflow Start Start: Fmoc-Leu-Wang Resin (0.4 mmol/g) Deprotect Fmoc Removal 20% Piperidine/DMF Start->Deprotect Coupling Standard Coupling AA / DIC / Oxyma (5 eq) 45 min Deprotect->Coupling Next AA ArgCheck Is residue Arg(8) or Arg(9)? Coupling->ArgCheck DoubleCouple Double Coupling Protocol 2 x 45 min ArgCheck->DoubleCouple Yes pGluCheck Is residue pGlu(1)? ArgCheck->pGluCheck No DoubleCouple->pGluCheck pGluCheck->Deprotect No (Continue Cycle) pGluCouple Couple Fmoc-pGlu-OH Then Deprotect Fmoc pGluCheck->pGluCouple Yes (Final Step) Cleavage Final Cleavage TFA / TIS / H2O (95:2.5:2.5) for 3 hrs pGluCouple->Cleavage

Caption: Optimized workflow for [Gln4]-Neurotensin highlighting Arg-Arg double coupling and pGlu capping.

Quality Control & Validation

Analytical HPLC
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient: 5% to 60% Acetonitrile in Water (with 0.1% TFA) over 30 minutes.

  • Expectation: Native Neurotensin and [Gln⁴]-NT are hydrophilic. Expect elution early in the gradient (approx. 15-20% ACN).

Mass Spectrometry (ESI-MS)

Calculate the theoretical mass to verify identity.

  • Formula: C₇₈H₁₂₂N₂₂O₂₀ (Note: Gln is +1 Da mass diff from Glu? No. Glu (-OH) is 129 Da residue; Gln (-NH2) is 128 Da residue. Wait:

    • Glu residue: -NH-CH(CH2CH2COOH)-CO- (MW: 129.11)

    • Gln residue: -NH-CH(CH2CH2CONH2)-CO- (MW: 128.13)

    • Difference: -OH (17) vs -NH2 (16). Mass difference is -1 Da compared to native NT).

  • Native NT MW: ~1672.9 Da.

  • [Gln⁴]-NT MW: ~1671.9 Da.

  • Target [M+2H]²⁺: ~836.9 m/z.

  • Target [M+3H]³⁺: ~558.3 m/z.

Troubleshooting

ObservationProbable CauseCorrective Action
Deletion of Arg Incomplete coupling due to steric hindrance.Ensure Double Coupling was performed. Switch to HATU for the Arg-Arg step if problem persists (but watch for racemization).
Mass +18 Da Incomplete dehydration of pGlu precursor (if using Gln cyclization).Use Fmoc-pGlu-OH building block instead of on-resin cyclization.
Mass -18 Da Dehydration of Asn or Gln side chain (Nitrile formation).Ensure Trt protection was used for Asn/Gln.[5] Avoid high temperature coupling.
Slow Filtration Resin aggregation.Use lower loading resin (0.3 mmol/g). Use Pseudoproline dipeptides if available (e.g., Fmoc-Tyr(tBu)-Ile-OH is not a pseudoproline, but Fmoc-Lys(Boc)-Thr(PsiMe,MePro)-OH could be used if sequence allowed, but NT sequence is unique).

References

  • Carraway, R., & Leeman, S. E. (1975).[6][7] The synthesis of neurotensin.[7][8] Journal of Biological Chemistry, 250(5), 1912-1918.[6] Link

  • Fields, G. B., & Noble, R. L. (1990).[5] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[5] International Journal of Peptide and Protein Research, 35(3), 161-214.[5] Link

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem Knowledge Center. Link

Sources

Application Notes and Protocols: Calcium Imaging for 4-Gln-Neurotensin-Stimulated Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling Neurotensin Receptor Signaling with Calcium Imaging

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and peripheral tissues, including roles in pain perception, thermoregulation, and intestinal motility.[1][2] These actions are primarily mediated by the high-affinity neurotensin receptor 1 (NTR1), a member of the G protein-coupled receptor (GPCR) superfamily.[1][3] Upon agonist binding, NTR1 undergoes a conformational change that facilitates the activation of intracellular G proteins, leading to the initiation of downstream signaling cascades.[1] A key event in NTR1 signaling is the mobilization of intracellular calcium ([Ca²⁺]i), a ubiquitous second messenger that governs a multitude of cellular processes, from gene expression to neurotransmitter release.[4][5][6]

The stable analog, 4-Gln-neurotensin, provides a valuable tool for studying NTR1 function due to its enhanced stability compared to the native peptide. Understanding the precise dynamics of [Ca²⁺]i changes upon stimulation with 4-Gln-neurotensin is crucial for elucidating the receptor's signaling signature and for the development of novel therapeutics targeting the neurotensin system.

Calcium imaging, a powerful technique that utilizes fluorescent indicators to visualize and quantify [Ca²⁺]i dynamics in real-time, has become an indispensable tool in cell signaling research.[7] This application note provides a comprehensive and detailed protocol for performing calcium imaging experiments to characterize the response of cells expressing NTR1 to stimulation by 4-Gln-neurotensin. We will delve into the underlying principles, provide step-by-step experimental procedures, and offer insights into data analysis and interpretation, equipping researchers with the knowledge to successfully implement this assay.

Principles of Calcium Imaging

The core of calcium imaging lies in the use of fluorescent dyes whose spectral properties change upon binding to Ca²⁺. These indicators are typically introduced into cells as cell-permeant acetoxymethyl (AM) esters.[7] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the fluorescent indicator in the cytoplasm.[7]

Two main classes of chemical calcium indicators are commonly used:

  • Single-Wavelength Indicators: Dyes like Fluo-4 exhibit a significant increase in fluorescence intensity upon binding Ca²⁺.[8] They are excited at a single wavelength (e.g., ~490 nm for Fluo-4) and the emission is monitored (e.g., ~520 nm).[8] While straightforward to use, they can be susceptible to artifacts from uneven dye loading, photobleaching, and changes in cell volume.[8]

  • Ratiometric Indicators: Dyes such as Fura-2 have a dual-excitation or dual-emission spectrum that shifts upon Ca²⁺ binding.[7][8] For Fura-2, excitation at 340 nm increases with Ca²⁺ binding, while excitation at 380 nm decreases.[7][8] By taking the ratio of the fluorescence intensities at these two wavelengths, a more accurate and quantitative measure of [Ca²⁺]i can be obtained, as the ratio is largely independent of dye concentration and other artifacts.[7]

This protocol will focus on the use of Fluo-4 AM, a widely used and robust single-wavelength indicator, due to its high fluorescence quantum yield and significant fluorescence enhancement upon Ca²⁺ binding.[8]

The Neurotensin Receptor 1 Signaling Pathway

Activation of NTR1 by 4-Gln-neurotensin primarily couples to Gαq/11 G proteins. This initiates a canonical signaling cascade that leads to the elevation of intracellular calcium. The key steps are as follows:

  • Ligand Binding: 4-Gln-neurotensin binds to the extracellular domain of NTR1.

  • G Protein Activation: The agonist-bound receptor activates the heterotrimeric G protein Gαq/11, causing the exchange of GDP for GTP on the α subunit.

  • Phospholipase C Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

  • IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release from the ER: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), a major intracellular calcium store. This binding triggers the release of Ca²⁺ from the ER into the cytoplasm.

  • Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores is sensed by STIM proteins, which then activate Orai channels in the plasma membrane, leading to an influx of extracellular Ca²⁺. This sustained calcium entry is crucial for replenishing ER stores and for longer-term signaling events.

This signaling cascade results in a rapid and transient increase in cytosolic calcium, which can be precisely measured using calcium imaging.

NTR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum 4GlnNT 4-Gln-Neurotensin NTR1 NTR1 4GlnNT->NTR1 Binds Gq Gαq NTR1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol ↑ [Ca²⁺]i Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release

Caption: NTR1 signaling pathway leading to calcium release.

Experimental Protocol

This protocol is designed for adherent cells, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, stably or transiently expressing the human neurotensin receptor 1 (NTR1).[9][10][11]

Materials and Reagents
Reagent/MaterialSupplier (Example)Purpose
HEK293 or CHO cells expressing NTR1ATCC, ECACCHost cell line for the assay
Dulbecco's Modified Eagle Medium (DMEM)GibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoSupplement for cell culture medium
Penicillin-StreptomycinGibcoAntibiotic for cell culture
Trypsin-EDTAGibcoCell dissociation agent
96-well black, clear-bottom imaging platesCorningPlate for cell culture and imaging
Fluo-4 AMInvitrogenCalcium indicator dye
Pluronic F-127InvitrogenDispersing agent for Fluo-4 AM
4-Gln-NeurotensinTocris BioscienceAgonist for NTR1
IonomycinSigma-AldrichPositive control (calcium ionophore)
ThapsigarginSigma-AldrichPositive control (SERCA inhibitor)
Hanks' Balanced Salt Solution (HBSS)GibcoAssay buffer
Dimethyl sulfoxide (DMSO)Sigma-AldrichSolvent for Fluo-4 AM and compounds
Equipment
  • Fluorescence microscope equipped with a camera and appropriate filter sets for Fluo-4 (Excitation/Emission: ~494/516 nm).

  • Automated liquid handling system or multichannel pipette.

  • Cell culture incubator (37°C, 5% CO₂).

  • Plate reader with fluorescence detection capabilities (optional, for high-throughput screening).

Step-by-Step Methodology

1. Cell Culture and Plating

  • Rationale: Proper cell handling and plating density are crucial for obtaining a healthy and confluent monolayer, which is essential for reproducible results.

  • Procedure:

    • Culture NTR1-expressing HEK293 or CHO cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO₂ incubator.

    • The day before the experiment, harvest the cells using trypsin-EDTA and seed them into a 96-well black, clear-bottom imaging plate at a density of 40,000-60,000 cells per well.

    • Incubate the plate overnight to allow the cells to attach and form a monolayer.

2. Preparation of Reagents

  • Rationale: Freshly prepared solutions ensure the potency of the compounds and the optimal performance of the fluorescent dye.

  • Procedure:

    • Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 45 µL of high-quality, anhydrous DMSO.[12]

    • Pluronic F-127 Stock Solution (20% w/v): Dissolve 20 mg of Pluronic F-127 in 100 µL of DMSO.

    • Loading Buffer: Prepare the loading buffer immediately before use. For each well, you will need approximately 50 µL. Mix 1 µL of Fluo-4 AM stock and 1 µL of Pluronic F-127 stock with 1 mL of HBSS. This will give a final concentration of approximately 2-5 µM Fluo-4 AM and 0.04% Pluronic F-127.

    • Agonist and Control Solutions: Prepare stock solutions of 4-Gln-neurotensin, ionomycin, and thapsigargin in DMSO. On the day of the experiment, dilute these stock solutions to the desired final concentrations in HBSS. It is recommended to prepare a 2X concentrated solution for addition to the wells.

3. Dye Loading

  • Rationale: This step allows the cell-permeant Fluo-4 AM to enter the cells, where it is converted to its active, cell-impermeant form. The de-esterification period is critical for complete cleavage of the AM esters.

  • Procedure:

    • Remove the culture medium from the wells.

    • Wash the cells once with 100 µL of HBSS.

    • Add 50 µL of the freshly prepared loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.[13]

    • After incubation, remove the loading buffer and wash the cells twice with 100 µL of HBSS.

    • Add 100 µL of HBSS to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the Fluo-4 AM.[13]

4. Calcium Imaging

  • Rationale: This is the data acquisition phase. A baseline fluorescence is established before the addition of the agonist to accurately measure the change in fluorescence upon stimulation.

  • Procedure:

    • Place the 96-well plate on the stage of the fluorescence microscope.

    • Select a field of view with a healthy monolayer of cells.

    • Set the image acquisition parameters (exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector.

    • Begin recording a time-lapse series of images, acquiring images every 1-5 seconds.

    • Record a stable baseline fluorescence for 30-60 seconds.

    • Add 100 µL of the 2X concentrated 4-Gln-neurotensin solution to the well (or control solutions to respective wells) using a multichannel pipette or automated injector.

    • Continue recording the fluorescence for at least 3-5 minutes to capture the full calcium transient, including the peak response and the return to baseline.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Cell_Culture Culture NTR1-expressing cells Cell_Plating Plate cells in 96-well plate Cell_Culture->Cell_Plating Dye_Loading Load cells with Fluo-4 AM Cell_Plating->Dye_Loading Baseline_Recording Record baseline fluorescence Dye_Loading->Baseline_Recording Stimulation Add 4-Gln-Neurotensin Baseline_Recording->Stimulation Data_Acquisition Record fluorescence changes Stimulation->Data_Acquisition Data_Analysis Analyze ΔF/F₀ Data_Acquisition->Data_Analysis

Caption: Experimental workflow for calcium imaging.

Data Analysis and Interpretation

The primary output of a calcium imaging experiment is a time-series of fluorescence intensity values for individual cells or regions of interest (ROIs). To quantify the calcium response, the change in fluorescence is typically normalized to the baseline fluorescence.

Calculation of ΔF/F₀

The change in fluorescence is expressed as ΔF/F₀, where:

  • F is the fluorescence intensity at a given time point.

  • F₀ is the baseline fluorescence intensity, usually calculated as the average intensity over a period before the stimulus was applied.[14]

The formula is: ΔF/F₀ = (F - F₀) / F₀ [15]

This normalization corrects for variations in dye loading and cell size, allowing for more accurate comparisons between cells and experiments.[16]

Key Parameters to Analyze
  • Peak Amplitude (Max ΔF/F₀): The maximum change in fluorescence, indicating the peak intracellular calcium concentration.

  • Time to Peak: The time it takes to reach the peak amplitude after stimulation.

  • Area Under the Curve (AUC): An integrated measure of the total calcium response over time.

  • Percentage of Responding Cells: The proportion of cells in a field of view that show a significant calcium response.

Expected Results and Controls
  • 4-Gln-Neurotensin: Should induce a rapid and transient increase in intracellular calcium in NTR1-expressing cells. The magnitude of the response is typically dose-dependent.

  • Negative Control (Vehicle): Addition of the vehicle (e.g., HBSS with DMSO) should not elicit a significant calcium response.

  • Positive Controls:

    • Ionomycin: A calcium ionophore that creates pores in the plasma membrane, allowing for a large influx of extracellular calcium.[17][18] This is used to determine the maximum possible fluorescence signal (F_max).[18]

    • Thapsigargin: An inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[19][20][21][22] It prevents the re-uptake of calcium into the ER, leading to a sustained increase in cytosolic calcium due to leakage from the ER and subsequent store-operated calcium entry.[19][20][23]

TreatmentExpected ResponseRationale
4-Gln-Neurotensin Rapid, transient increase in [Ca²⁺]iNTR1-mediated IP₃ production and ER calcium release
Vehicle (HBSS + DMSO) No significant change in [Ca²⁺]iConfirms that the vehicle does not affect calcium levels
Ionomycin (e.g., 1-10 µM) Rapid, sustained, large increase in [Ca²⁺]iInduces maximal calcium influx, serves as a positive control for cell viability and dye loading
Thapsigargin (e.g., 1 µM) Slower, sustained increase in [Ca²⁺]iBlocks SERCA pumps, leading to ER store depletion and SOCE

Troubleshooting

ProblemPossible CauseSolution
No response to 4-Gln-Neurotensin - Low or no NTR1 expression- Inactive agonist- Problems with dye loading- Verify NTR1 expression by Western blot or qPCR.- Use a fresh, validated batch of agonist.- Optimize dye loading time and concentration.
High background fluorescence - Incomplete washing of the dye- Cell death- Ensure thorough washing after dye loading.- Check cell viability; reduce dye concentration or incubation time.
Photobleaching - Excessive excitation light intensity or exposure time- Reduce light intensity and/or exposure time.- Use an anti-fade reagent in the imaging medium.
Variable responses between wells - Uneven cell plating- Inconsistent dye loading- Ensure a homogenous cell suspension when plating.- Use a multichannel pipette for consistent liquid handling.

Conclusion

This application note provides a detailed and scientifically grounded protocol for measuring 4-Gln-neurotensin-stimulated calcium mobilization in NTR1-expressing cells. By carefully following these procedures and understanding the underlying principles, researchers can obtain robust and reproducible data to characterize the signaling properties of the neurotensin receptor system. This assay is a valuable tool for basic research aimed at understanding GPCR signaling and for drug discovery efforts focused on identifying novel modulators of NTR1 activity.

References

  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Retrieved from [Link]

  • Chen, M. (2018). Protocol loading Fluo-4 AM for HEK-293?. ResearchGate. Retrieved from [Link]

  • Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Oxford Instruments. Retrieved from [Link]

  • Zhang, J., et al. (2012). A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators. PMC. Retrieved from [Link]

  • CDN. (n.d.). Calcium imaging protocol. Retrieved from [Link]

  • Gendron, L., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. Journal of Biological Chemistry.
  • Lütcke, H. (2025). How to compute ΔF/F from calcium imaging data. Scientifica. Retrieved from [Link]

  • KhamphRAS, C., et al. (2006). Role of Calcium in Neurotensin-Evoked Enhancement in Firing in Mesencephalic Dopamine Neurons. PMC. Retrieved from [Link]

  • Jo, J., & Gonzalez, J. (2016).
  • Wikipedia. (n.d.). Thapsigargin. Retrieved from [Link]

  • Krumm, B., et al. (2012). Construction of recombinant HEK293 cell lines for the expression of the neurotensin receptor NTSR1. PubMed. Retrieved from [Link]

  • Yin, Y., et al. (2020). Conformational transitions of a neurotensin receptor 1–Gi1 protein complex. PMC. Retrieved from [Link]

  • University of St Andrews. (n.d.). Fluorescent (calcium) image pre-processing. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ionomycin-induced calcium influx induces neurite degeneration in mouse neuroblastoma cells: analysis of a time-lapse live cell imaging system. Retrieved from [Link]

  • PNAS. (n.d.). The conformation of neurotensin bound to its G protein-coupled receptor. Retrieved from [Link]

  • ACS Publications. (2022). Activation Pathways of Neurotensin Receptor 1 Elucidated Using Statistical Machine Learning. Retrieved from [Link]

  • Lakowicz, J. R., et al. (2009). Calcium Imaging Using Fluorescence Lifetimes and Long-Wavelength Probes. PMC.
  • Frontiers. (n.d.). Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line. Retrieved from [Link]

  • eLife. (2020). Microglial calcium signaling is attuned to neuronal activity in awake mice. Retrieved from [Link]

  • PubMed. (n.d.). Stable expression of the mouse levocabastine-sensitive neurotensin receptor in HEK 293 cell line: binding properties, photoaffinity labeling, and internalization mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). Activation Dynamics of the Neurotensin G Protein-Coupled Receptor 1. Retrieved from [Link]

  • Prakriya, M., & Lewis, R. S. (2016). Regulation of neurogenesis by calcium signaling. PMC. Retrieved from [Link]

  • Peters, M. (2014). Is anyone familiar with measuring intracellular Ca2+?. ResearchGate. Retrieved from [Link]

  • bioRxiv. (2022). The dynamic nature of neurotensin receptor 1 (NTS 1 ) allostery and signaling bias. Retrieved from [Link]

  • Proteopedia. (2016). Neurotensin receptor. Retrieved from [Link]

  • ResearchGate. (2025). Ionomycin enhances Ca 2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane. Retrieved from [Link]

  • PMC. (n.d.). Neurotensin-induced Proinflammatory Signaling in Human Colonocytes Is Regulated by β-Arrestins and Endothelin-converting Enzyme-1-dependent Endocytosis and Resensitization of Neurotensin Receptor 1. Retrieved from [Link]

  • ResearchGate. (2015). How fast is the Ca2+/OG488 response to a PMA/Ionomycin stimulation of T lymphocytes in vitro?. Retrieved from [Link]

  • PMC. (n.d.). Calcium signaling in neurodegeneration. Retrieved from [Link]

  • PMC. (n.d.). Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response. Retrieved from [Link]

  • ResearchGate. (2023). How to analyse calcium imaging data?. Retrieved from [Link]

  • ProQuest. (n.d.). Identifying neurotensin receptor 1-expressing cells and determining the molecular requirements of neurotensin receptor 1 signaling. Retrieved from [Link]

  • bioRxiv. (2022). The Effect of Ligands and Transducers on the Neurotensin Receptor 1 (NTS1) Conformational Ensemble. Retrieved from [Link]

  • PMC. (n.d.). Calcium imaging: a technique to monitor calcium dynamics in biological systems. Retrieved from [Link]

  • ResearchGate. (2025). Thapsigargin inhibits the sarcoplasmic or endoplasmic reticulum Ca-ATPase family of calcium pumps. Retrieved from [Link]

  • ResearchGate. (n.d.). Constitutive activity of NTSR1-EL. HEK293T cells were transfected with.... Retrieved from [Link]

  • PubMed. (2016). Regulation of neurogenesis by calcium signaling. Retrieved from [Link]

  • Wikipedia. (n.d.). Basal ganglia. Retrieved from [Link]

  • PubMed. (n.d.). Functional excitatory synapses in HEK293 cells expressing neuroligin and glutamate receptors. Retrieved from [Link]

Sources

Section 1: Scientific Foundation and Strategic Context

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to In Vivo Microdialysis for the Quantification of Extracellular [Gln⁴]-Neurotensin

This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the application of in vivo microdialysis to study the neurobiology of [Gln⁴]-Neurotensin. Moving beyond a simple recitation of steps, this guide delves into the scientific rationale behind each phase of the protocol, ensuring a robust and reproducible experimental design.

The Principle of In Vivo Microdialysis: A Window into the Living Brain

In vivo microdialysis is a powerful sampling technique that allows for the continuous collection of molecules from the extracellular fluid of living, freely-moving animals.[1][2] The core of the technique involves implanting a small, semi-permeable dialysis probe into a discrete tissue region, such as a specific brain nucleus.[3] This probe is then perfused at a very slow, constant rate with a physiological solution, typically artificial cerebrospinal fluid (aCSF).[3][4] As the aCSF passes through the probe's membrane, a concentration gradient drives the passive diffusion of low-molecular-weight substances from the surrounding extracellular space into the perfusate.[1][5] The resulting solution, known as the dialysate, is collected for subsequent neurochemical analysis, providing a dynamic snapshot of neurotransmitter release and metabolism.[3][6]

[Gln⁴]-Neurotensin: A Key Neuromodulator in Focus

Neurotensin (NT) is a 13-amino acid neuropeptide with a dual role as a neurotransmitter/neuromodulator in the central nervous system (CNS) and as a local hormone in the periphery.[7][8] Within the CNS, NT is highly concentrated in regions like the hypothalamus, amygdala, and nucleus accumbens, where it is deeply involved in modulating critical functions such as pain perception (analgesia), temperature regulation, and locomotor activity.[9] Crucially, neurotensin has a significant interaction with the dopaminergic system, making it a key target for research in schizophrenia, drug addiction, and Parkinson's disease.[7][10]

The analog, [Gln⁴]-Neurotensin, is a variant of the endogenous peptide. Such analogs are often synthesized to enhance metabolic stability or to probe receptor interactions.[11] The fundamental principles and procedures outlined in this guide for studying [Gln⁴]-Neurotensin are directly applicable to the endogenous peptide.

Synergy: Why Use Microdialysis to Study Neurotensin?

The primary advantage of coupling microdialysis with the study of neurotensin is the ability to measure its release in specific brain regions of an awake, behaving animal.[2][12] This provides unparalleled temporal resolution to correlate neurochemical changes with pharmacological challenges or behavioral paradigms.[3] For instance, researchers can administer a drug and monitor the subsequent release of neurotensin in the nucleus accumbens, offering direct evidence of the drug's mechanism of action on the neurotensinergic system.

Section 2: The Pillars of Experimental Design

A successful microdialysis experiment is built on a foundation of carefully considered parameters. The choices made here directly impact the quality, reliability, and interpretability of the final data.

Microdialysis Probe Selection: The Critical Interface

The probe is the heart of the experiment. Its characteristics must be matched to the analyte and the target tissue.

  • Molecular Weight Cut-Off (MWCO): The porosity of the dialysis membrane determines which molecules can diffuse into the probe. For a peptide like neurotensin (MW ≈ 1673 Da), a membrane with an MWCO of 20 kDa or higher is typically suitable. This ensures efficient recovery of the peptide while excluding larger proteins that could contaminate the sample.

  • Probe Design: Concentric probes are the most common design for brain microdialysis. They consist of an inner cannula that delivers the perfusion fluid to the tip of the probe and an outer semi-permeable membrane where dialysis occurs.[13] For studies in smaller animals like mice, specialized probes with narrow bodies are available to allow for bilateral implantation.[14]

Parameter Recommendation for Neurotensin Study Rationale
Probe Type Concentric ProbeStandard for discrete brain region sampling.
Membrane Material Polyarylethersulfone (PAES) or similarBiocompatible and exhibits low non-specific binding of peptides.
MWCO 20-100 kDaAllows efficient passage of neurotensin while excluding large proteins.
Membrane Length 1-4 mmSelected to match the dimensions of the target brain nucleus.
Perfusion Fluid: Mimicking the Physiological Milieu

The composition of the perfusion fluid should closely resemble that of the brain's extracellular fluid to minimize disruption of the local environment.[4] An improperly formulated perfusate can cause osmotic shifts or ionic imbalances, leading to tissue damage and altered neuronal activity. Artificial cerebrospinal fluid (aCSF) is the standard perfusate.

aCSF Component Concentration (mM)
NaCl147
KCl2.7
CaCl₂1.2
MgCl₂0.85
NaH₂PO₄0.5
NaHCO₃2.4
pH 7.4

Causality: The inclusion of ions like calcium is critical, as neurotransmitter release is a calcium-dependent process. The solution must be pH-buffered to 7.4 to match physiological conditions.

Flow Rate: The Balance Between Recovery and Resolution

The rate at which the aCSF is pumped through the probe is a critical variable.

  • Slower Flow Rates (e.g., 0.5-1.0 µL/min): Allow for a longer equilibration time at the membrane surface, resulting in higher recovery of the analyte.

  • Faster Flow Rates (e.g., 2.0-5.0 µL/min): Decrease the recovery but improve the temporal resolution, as samples are collected more frequently.[1]

For most neurotensin studies, a flow rate between 0.4 and 2.0 µL/min strikes an effective balance.[6][12] The final choice depends on the expected concentration of neurotensin and the time scale of the events being monitored.

Section 3: Pre-Clinical Workflow: From Preparation to Implantation

A meticulous approach during the preparatory and surgical phases is essential for animal welfare and data integrity.

Overall Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_surgery Phase 2: Surgical Implantation cluster_sampling Phase 3: In Vivo Experiment cluster_analysis Phase 4: Analysis p1 Probe Preparation (Wetting & Flushing) p2 In Vitro Calibration (Determine Recovery %) p1->p2 p3 System Assembly (Pump, Swivel, Tubing) p2->p3 s1 Anesthetize Animal s2 Stereotaxic Implantation of Guide Cannula s1->s2 s3 Secure with Dental Cement s2->s3 s4 Post-Operative Recovery s3->s4 e1 Insert Microdialysis Probe into Guide s4->e1 e2 Connect to System & Begin Perfusion e1->e2 e3 Acclimatization Period (Stabilize Baseline) e2->e3 e4 Collect Baseline Samples e3->e4 e5 Administer Treatment (e.g., Drug Injection) e4->e5 e6 Collect Post-Treatment Samples e5->e6 a1 Quantify Neurotensin (e.g., LC-MS/MS) e6->a1 a2 Data Processing & Statistical Analysis a1->a2 cluster_setup Experimental Setup pump Syringe Pump (aCSF) swivel Liquid Swivel pump->swivel Inlet Tubing animal Freely Moving Animal (in chamber) swivel->animal FEP Tubing collector Fraction Collector (chilled) animal->collector Outlet Tubing

Caption: Diagram of a typical setup for freely-moving animals.

Detailed Protocol 3: In Vivo Microdialysis Procedure
  • Gently handle the animal and place it in the experimental chamber. Allow it to acclimate.

  • Carefully remove the dummy cannula from the guide and slowly insert the pre-wetted microdialysis probe.

  • Connect the probe's inlet and outlet tubing to the liquid swivel.

  • Begin perfusion with aCSF at the predetermined flow rate (e.g., 1.0 µL/min).

  • Stabilization Period: Allow the system to run for at least 90-120 minutes before collecting the first sample. This "washout" period is critical for the tissue to recover from the probe insertion and for the neurochemical baseline to stabilize.

  • Baseline Collection: Collect 3-4 baseline samples into chilled microvials. The collection interval (e.g., 20-30 minutes) is determined by the flow rate and the volume required for analysis.

  • Pharmacological Intervention: Administer the experimental treatment (e.g., systemic injection of a drug, or local delivery via reverse dialysis).

  • Post-Treatment Collection: Continue collecting samples for the desired duration to monitor the dynamic changes in neurotensin levels.

  • At the end of the experiment, humanely euthanize the animal and perfuse the brain to histologically verify the probe placement.

Sample Handling: Preserving the Peptide

Rationale: Peptides like neurotensin are susceptible to degradation by proteases. Improper handling can lead to a significant underestimation of the true concentration.

  • Collection: Always collect dialysates into vials kept on ice or in a refrigerated fraction collector.

  • Additives: Consider adding a protease inhibitor cocktail or acid to the collection vials to immediately halt enzymatic activity.

  • Storage: Immediately freeze samples at -80°C after collection. Avoid repeated freeze-thaw cycles.

Section 5: Unveiling the Signal: Sample Analysis

The low concentration of neuropeptides in dialysates necessitates highly sensitive analytical techniques.

Overview of Analytical Methods

While radioimmunoassay (RIA) has been used, the gold standard for specificity and sensitivity in modern neurochemical analysis is High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS). [12][15]This method provides structural confirmation and can achieve the picomolar to femtomolar detection limits required for neurotensin in microdialysates. [12]

Example Protocol: LC-MS/MS Quantification
  • Sample Preparation: Thaw samples on ice. A simple protein precipitation step (e.g., with acetonitrile) may be required. Centrifuge and transfer the supernatant for injection.

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for [Gln⁴]-Neurotensin and an appropriate internal standard.

Section 6: Neurotensin Signaling Pathway

Understanding the downstream effects of neurotensin receptor activation provides context for the release data obtained via microdialysis. Neurotensin exerts its effects through two primary G protein-coupled receptors, NTS1 and NTS2. [11][16]

cluster_membrane Cell Membrane cluster_gprotein cluster_cytosol Cytosol NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Gq Gαq NTS1->Gq Gi Gαi NTS1->Gi PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca ↑ Ca²⁺ Release IP3->Ca cAMP ↓ cAMP AC->cAMP

Caption: Simplified NTS1 receptor signaling cascade.

Activation of the NTS1 receptor primarily couples to Gαq, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium. [17][18]It can also couple to Gαi, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels. [17]

Section 7: References

  • Yamada, K., & Cirrito, J. R. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 58222. [Link]

  • JoVE. (2018). In Vivo Microdialysis for Brain Analysis. Journal of Visualized Experiments. [Link]

  • Buczynski, M. W., & Gregus, A. (n.d.). In Vivo Microdialysis. Buczynski/Gregus Lab, Virginia Tech. [Link]

  • Wikipedia. (n.d.). Neurotensin. [Link]

  • Petersen, N., et al. (2018). Neurotensin Is Coexpressed, Coreleased, and Acts Together With GLP-1 and PYY in Enteroendocrine Control of Metabolism. Endocrinology, 159(6), 2330–2341. [Link]

  • Justice, J. B., Jr. (Ed.). (2009). Detection and Quantification of Neurotransmitters in Dialysates. Current Protocols in Neuroscience, Chapter 7, Unit 7.1. [Link]

  • Mona, C. E., et al. (2021). Metabolically stable neurotensin analogs exert potent and long-acting analgesia without hypothermia. Behavioural Brain Research, 409, 113316. [Link]

  • Li, X. M., et al. (2004). Determination of extracellular release of neurotensin in discrete rat brain regions utilizing in vivo microdialysis/electrospray mass spectrometry. Journal of Neuroscience Methods, 133(1-2), 19-26. [Link]

  • Amuza Inc. (2020, March 27). Microdialysis Probes How to Choose the Best One [Video]. YouTube. [Link]

  • CMA Microdialysis. (n.d.). CMA Probes & Guides for Microdialysis. [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Reviews in the Neurosciences, 20(2), 107–124. [Link]

  • Hope Center for Neurological Disorders. (n.d.). In Vivo Microdialysis. Washington University in St. Louis. [Link]

  • BASi. (n.d.). MBR Brain Microdialysis Probes. [Link]

  • Gendron, L., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. Scientific Reports, 7, 3692. [Link]

  • Acquas, E., & Di Chiara, G. (2001). Overview of Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.1. [Link]

  • Fresenius Medical Care. (2008). 2008T Hemodialysis System Calibration Procedures. [Link]

  • Boules, M., et al. (2013). Diverse Roles of Neurotensin Agonists in the Central Nervous System. Frontiers in Endocrinology, 4, 36. [Link]

  • Lee, T.-A., et al. (2024). Experimental and numerical investigation of microdialysis probes for ethanol metabolism studies. Analytical Methods, 16, 3647-3658. [Link]

  • Perrotta, K. (2020). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. UCLA. [Link]

  • Kinkead, B., & Nemeroff, C. B. (2002). The role of neurotensin in the pathophysiology of schizophrenia. The Journal of Clinical Psychiatry, 63 Suppl 1, 14-18. [Link]

  • Coëffier, M., et al. (2010). Neurotensin and its receptors in the control of glucose homeostasis. Current Opinion in Pharmacology, 10(6), 633–637. [Link]

  • Egloff, P., et al. (2014). Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli. Proceedings of the National Academy of Sciences, 111(6), E655–E662. [Link]

  • Aronin, N., et al. (1982). The stability and metabolism of intravenously administered neurotensin in the rat. Peptides, 3(4), 637-642. [Link]

  • O'Connor, W. T., & O'Donovan, S. M. (2013). Current separation and detection methods in microdialysis: the drive towards sensitivity and speed. Journal of Chromatography B, 927, 2-11. [Link]

  • Lein, S., et al. (2020). Neurotensin in reward processes. Neuroscience & Biobehavioral Reviews, 113, 263-275. [Link]

  • Contrada, M., et al. (2022). Neurotensin affects metabolism, inflammation, and neurological pathologies involving mast cells. Biolife, 10(1). [Link]

  • Barchetta, I., et al. (2021). New Insights in the Control of Fat Homeostasis: The Role of Neurotensin. Nutrients, 13(10), 3619. [Link]

  • National Center for Biotechnology Information. (n.d.). NTS neurotensin [Homo sapiens (human)]. Gene - NCBI. [Link]

Sources

Measuring [Gln⁴]-Neurotensin-Induced Dopamine Release in Acute Striatal Slices: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, neuroscientists, and drug development professionals with a detailed framework for measuring dopamine release induced by [Gln⁴]-neurotensin, a stable analog of the neuropeptide neurotensin, in ex vivo striatal brain slices. We delve into the critical scientific rationale behind experimental choices, offering two robust, validated protocols for quantifying dopamine dynamics: Fast-Scan Cyclic Voltammetry (FSCV) for real-time, sub-second measurements, and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for precise concentration analysis. This document is designed to serve as a practical laboratory resource, ensuring scientific integrity, reproducibility, and a deep understanding of the underlying neurobiological mechanisms.

Scientific Introduction: The Neurotensin-Dopamine Connection

Neurotensin (NT), a 13-amino acid neuropeptide, plays a significant role in the central nervous system, particularly through its interaction with the dopaminergic system.[1] It modulates a range of physiological and behavioral processes, including reward, motivation, and locomotion. The striatum, a key component of the basal ganglia, is densely innervated by dopamine neurons originating from the substantia nigra pars compacta and the ventral tegmental area (VTA), and is rich in neurotensin receptors.

The primary receptor mediating neurotensin's effects on dopamine neurons is the high-affinity neurotensin receptor 1 (NTR1), a G protein-coupled receptor (GPCR).[2][3] The analog [Gln⁴]-neurotensin is often utilized in research due to its increased stability and resistance to degradation compared to the endogenous peptide, while retaining high affinity for neurotensin receptors.

Activation of NTR1 by [Gln⁴]-neurotensin initiates a downstream signaling cascade that ultimately leads to an increase in intracellular calcium and subsequent dopamine release.[3] This makes the study of [Gln⁴]-neurotensin-induced dopamine release critical for understanding the modulation of dopaminergic neurotransmission and for the development of novel therapeutics targeting neuropsychiatric disorders.

Mechanism of Action: NTR1 Signaling Cascade

The binding of [Gln⁴]-neurotensin to NTR1 on dopaminergic terminals in the striatum triggers a well-defined signaling pathway. This process is crucial for understanding the experimental results and for designing further studies.

  • Receptor Activation: [Gln⁴]-neurotensin binds to the extracellular domain of the NTR1 receptor.

  • G Protein Coupling: This binding induces a conformational change in the receptor, leading to the activation of a Gq/11 protein.[3]

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[3]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4][5]

  • Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm.[4]

  • PKC Activation & Dopamine Release: The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC) and other Ca²⁺-dependent proteins, which promotes the fusion of dopamine-containing vesicles with the presynaptic membrane and subsequent release of dopamine into the synaptic cleft.[4]

Core Methodologies: A Comparative Overview

Two primary techniques are detailed in this guide for measuring dopamine release from striatal slices. The choice of method depends on the specific research question, desired temporal resolution, and available instrumentation.

FeatureFast-Scan Cyclic Voltammetry (FSCV)High-Performance Liquid Chromatography (HPLC-ECD)
Principle Electrochemical detection of dopamine oxidation and reduction at a carbon-fiber microelectrode.[6]Separation of analytes by liquid chromatography followed by electrochemical detection.[7]
Temporal Resolution Sub-second.[8]Minutes (per sample).[9]
Measurement Real-time changes in extracellular dopamine concentration (phasic release).[8]Total dopamine concentration in a collected sample (perfusate).[10]
Sensitivity High (nanomolar range).[11]Very high (picogram range).[10]
Key Advantage Unparalleled temporal resolution for studying release and uptake kinetics.[12]High specificity and quantification of absolute dopamine concentration.[7]
Primary Application Studying the dynamics of dopamine release and reuptake in response to stimuli.Measuring tonic and phasic dopamine levels over longer periods or after prolonged drug application.

Detailed Protocols

Preparation of Acute Striatal Slices

This protocol is optimized for obtaining viable adult rodent striatal slices.

Rationale: The use of an N-methyl-D-glucamine (NMDG)-based protective cutting solution minimizes excitotoxicity and enhances neuronal health, which is critical for obtaining robust and reproducible dopamine release.[5]

Materials:

  • Rodent (mouse or rat)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Vibrating microtome (vibratome)

  • Carbogen gas (95% O₂, 5% CO₂)

  • NMDG-ACSF (Cutting Solution)

  • Standard ACSF (Recording Solution)

  • Recovery chamber

Solutions:

NMDG-ACSF (Cutting Solution) Concentration (mM)
NMDG92
KCl2.5
NaH₂PO₄1.25
NaHCO₃30
D-Glucose25
Thiourea2
Sodium Ascorbate5
Sodium Pyruvate3
MgCl₂10
CaCl₂0.5
Standard ACSF (Recording Solution) Concentration (mM)
NaCl127
KCl2.5
NaH₂PO₄1.25
NaHCO₃26
D-Glucose10
MgCl₂1.3
CaCl₂2.4

Procedure:

  • Prepare NMDG-ACSF and Standard ACSF. Chill the NMDG-ACSF to 2-4°C and continuously bubble both solutions with carbogen gas for at least 30 minutes prior to use.[13][14]

  • Anesthetize the animal according to approved institutional protocols.

  • Perform transcardial perfusion with ice-cold, carbogenated NMDG-ACSF until the liver is cleared of blood.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG-ACSF.

  • Mount the brain onto the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) containing the striatum.

  • Transfer the slices to a recovery chamber containing NMDG-ACSF at 32-34°C for 10-15 minutes.

  • Transfer the slices to a holding chamber containing Standard ACSF at room temperature and allow them to recover for at least 1 hour before starting the experiment.

Protocol 1: Fast-Scan Cyclic Voltammetry (FSCV)

Rationale: FSCV provides the temporal resolution necessary to distinguish between dopamine release and uptake, offering insights into the kinetics of [Gln⁴]-neurotensin's effects. A triangular voltage waveform is applied to a carbon-fiber microelectrode, causing the oxidation and subsequent reduction of dopamine, which generates a measurable current proportional to its concentration.[12]

Equipment:

  • FSCV system (e.g., Millar Voltammeter, HEKA EPC10, or equivalent)

  • Carbon-fiber microelectrodes

  • Ag/AgCl reference electrode

  • Bipolar stimulating electrode

  • Micromanipulators

  • Recording chamber with perfusion system

Procedure:

  • Setup: Place a recovered striatal slice in the recording chamber and perfuse with carbogenated Standard ACSF at a constant rate (e.g., 2 mL/min) at 32-34°C.

  • Electrode Placement: Using micromanipulators, position the carbon-fiber microelectrode approximately 100 µm deep into the dorsal striatum. Place the stimulating electrode on the surface of the slice, about 100-200 µm away from the recording electrode.[15]

  • Baseline Recording: Apply the FSCV waveform (e.g., -0.4 V to +1.2 V and back, at 400 V/s, repeated every 100 ms) and record a stable baseline.

  • Evoked Release: Deliver a single electrical pulse (e.g., 350 µA, 4 ms pulse width) through the stimulating electrode to evoke dopamine release. Record the resulting change in current.

  • Stabilization: Repeat the electrical stimulation every 2-5 minutes until a stable baseline of evoked dopamine release is achieved (less than 10% variation between peaks for at least three consecutive stimulations).

  • [Gln⁴]-Neurotensin Application: Switch the perfusion to Standard ACSF containing the desired concentration of [Gln⁴]-neurotensin (e.g., 10 nM - 1 µM).

  • Data Acquisition: Continue to evoke and record dopamine release every 2-5 minutes during and after drug application to observe the effect on release and uptake kinetics.

  • Calibration: After the experiment, calibrate the carbon-fiber microelectrode by perfusing known concentrations of dopamine (e.g., 2 µM) to convert the measured current (nA) into dopamine concentration (µM).[15]

Protocol 2: HPLC with Electrochemical Detection (HPLC-ECD)

Rationale: HPLC-ECD allows for the precise measurement of the total amount of dopamine released into the perfusate over a defined period. This method is ideal for constructing dose-response curves and for experiments where absolute quantification is paramount.

Equipment:

  • HPLC system with an electrochemical detector

  • Reversed-phase C18 column

  • Recording chamber with a perfusion and fraction collection system

  • Microcentrifuge

Mobile Phase Example:

  • 0.1 M phosphate buffer (pH 3.0)

  • 0.1 mM EDTA

  • 10% methanol

  • Flow rate: 1.0 mL/min

Procedure:

  • Setup: Place a recovered striatal slice in the recording chamber and perfuse with carbogenated Standard ACSF.

  • Basal Collection: Perfuse the slice with Standard ACSF and collect the perfusate (e.g., for 20 minutes) to measure basal dopamine levels.

  • Stimulation and Drug Application: Switch the perfusion to Standard ACSF containing [Gln⁴]-neurotensin and a stimulating agent (e.g., high KCl concentration, such as 56 mM, with NaCl concentration proportionally reduced to maintain osmolarity).

  • Sample Collection: Collect the perfusate in timed fractions.

  • Sample Preparation: Immediately after collection, add a stabilization medium to each fraction (e.g., to a final concentration of 250 µM ascorbic acid, 0.05 mM Na₂EDTA, and 4 mM formic acid) to prevent dopamine degradation. Centrifuge the samples at high speed (e.g., 20,000 x g for 15 minutes at 4°C).

  • HPLC Analysis: Inject the supernatant into the HPLC-ECD system.

  • Quantification: Generate a standard curve with known concentrations of dopamine. Quantify the dopamine in the samples by comparing their peak areas to the standard curve.

  • Normalization: Normalize the dopamine content to the total protein content of the striatal slice, determined by a standard protein assay (e.g., BCA assay).

Data Analysis and Interpretation

FSCV Data:

  • Peak Amplitude: The peak height of the current signal corresponds to the maximum concentration of dopamine released.

  • Tau (τ): The decay rate of the signal, which is an indicator of dopamine uptake rate.

  • Analysis: Compare these parameters before, during, and after the application of [Gln⁴]-neurotensin to determine its effect on dopamine release and uptake.

HPLC-ECD Data:

  • Peak Area: The area under the dopamine peak in the chromatogram is proportional to the total amount of dopamine in the sample.

  • Analysis: Construct dose-response curves by plotting the concentration of [Gln⁴]-neurotensin against the amount of dopamine released. Calculate EC₅₀ values to determine the potency of the compound.

Self-Validating Systems and Troubleshooting

Ensuring Trustworthiness in Your Data:

  • Positive Controls: Use a known dopamine-releasing agent (e.g., amphetamine) to confirm that the slice preparation is viable and capable of releasing dopamine.

  • Vehicle Controls: Run parallel experiments with the vehicle solution for [Gln⁴]-neurotensin to ensure that the observed effects are not due to the solvent.

  • Receptor Antagonism: To confirm that the effect is mediated by NTR1, pre-incubate slices with a specific NTR1 antagonist (e.g., SR 48692) before applying [Gln⁴]-neurotensin. The antagonist should block the dopamine-releasing effect.

Common Issues and Solutions:

Problem Possible Cause Solution
No/low evoked dopamine release (FSCV) Poor slice healthOptimize slice preparation protocol; ensure proper oxygenation and temperature control.
Electrode placementAdjust the position of the recording and stimulating electrodes.
High background noise (FSCV) Electrical interferenceGround all equipment properly; use a Faraday cage.
Electrode foulingUse a fresh electrode or clean the existing one.
Poor peak separation (HPLC) Mobile phase issueAdjust the pH or solvent composition of the mobile phase.
Column degradationReplace the HPLC column.
Dopamine degradation (HPLC) Sample handlingAdd antioxidants to collected fractions immediately and keep samples on ice.

Visualizations

[Gln⁴]-Neurotensin Signaling Pathway

NTR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NTR1 NTR1 Receptor Gq Gq Protein NTR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Vesicle Dopamine Vesicle PKC->Vesicle Promotes Fusion Dopamine Dopamine Release Vesicle->Dopamine Gln4NT [Gln⁴]-Neurotensin Gln4NT->NTR1 Binds

Caption: NTR1 signaling cascade initiated by [Gln⁴]-neurotensin.

Experimental Workflow: FSCV

FSCV_Workflow A Prepare Acute Striatal Slices B Slice Recovery (>1 hour) A->B C Position Electrodes in Striatum B->C D Record Baseline Evoked DA Release C->D E Perfusion with [Gln⁴]-Neurotensin D->E F Record DA Release During Application E->F G Calibrate Electrode F->G H Analyze Data (Peak, Tau) G->H

Caption: Step-by-step workflow for FSCV experiments.

Experimental Workflow: HPLC-ECD

HPLC_Workflow A Prepare Acute Striatal Slices B Slice Recovery (>1 hour) A->B C Collect Basal Perfusate B->C D Perfusion with [Gln⁴]-Neurotensin + Stimulant C->D E Collect Sample Fractions D->E F Sample Preparation (Stabilize & Centrifuge) E->F G Inject into HPLC-ECD System F->G H Quantify DA vs. Standard Curve G->H

Caption: Step-by-step workflow for HPLC-ECD experiments.

References

  • Tschumi, C. W., Blankenship, H. E., Sharma, R., Lynch, W. B., & Beckstead, M. J. (2022). Neurotensin Release from Dopamine Neurons Drives Long-Term Depression of Substantia Nigra Dopamine Signaling. Journal of Neuroscience, 42(32), 6297–6310. [Link]

  • Tschumi, C. W., Blankenship, H. E., Sharma, R., Lynch, W. B., & Beckstead, M. J. (2022). Neurotensin Release from Dopamine Neurons Drives Long-Term Depression of Substantia Nigra Dopamine Signaling. PubMed. [Link]

  • Wagstaff, J. D., & Bustos, G. (1995). Effects of neurotensin on dopamine release and metabolism in the rat striatum and nucleus accumbens: cross-validation using in vivo voltammetry and microdialysis. PubMed. [Link]

  • McGuirt, K. S., & Atcherley, C. W. (2020). Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices. Methods in Molecular Biology, 2139, 139-155. [Link]

  • Brimblecombe, K. R., et al. (2023). Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices. protocols.io. [Link]

  • Brimblecombe, K. R., et al. (2024). Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices. protocols.io. [Link]

  • Ferris, M. J., et al. (2012). Presynaptic Dopamine Dynamics in Striatal Brain Slices with Fast-scan Cyclic Voltammetry. Journal of Visualized Experiments, (59), e3522. [Link]

  • Watts, S. W., et al. (2013). Divergent Signaling Mechanisms for Venous Versus Arterial Contraction as Revealed by endothelin-1. Journal of Pharmacology and Experimental Therapeutics, 344(2), 486-494. [Link]

  • Wikipedia. (n.d.). Artificial cerebrospinal fluid. [Link]

  • Sifaoui, I., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules, 29(2), 499. [Link]

  • Rodríguez, F. D., Sánchez, M. L., & Coveñas, R. (2023). Activation of the signaling pathways after the binding of NT to NTR1... ResearchGate. [Link]

  • Raji, H., & Deleidi, M. (2025). Dopamine measurement by HPLC. protocols.io. [Link]

  • Precisionary Instruments. (2024). Understanding ACSF for Electrophysiology & Brain Slices. [Link]

  • Steinberg, R., et al. (1994). Comparative effects of neurotensin, neurotensin(8-13) and [D-Tyr(11)]neurotensin applied into the ventral tegmental area on extracellular dopamine in the rat prefrontal cortex and nucleus accumbens. PubMed. [Link]

  • Boudin, H., et al. (1996). NT agonist regulates expression of nuclear high-affinity neurotensin receptors. PubMed. [Link]

  • Ferris, M. J., et al. (2012). Presynaptic Dopamine Dynamics in Striatal Brain Slices with Fast-scan Cyclic Voltammetry. JoVE. [Link]

  • White, J. F., et al. (2016). Neurotensin receptor. Proteopedia. [Link]

  • Woodworth, H. L., et al. (2023). A neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons. eScholarship. [Link]

  • Chefer, V. I., et al. (2009). Detection and Quantification of Neurotransmitters in Dialysates. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]

  • Al-Hilaly, Y. K., et al. (2020). Compositions of ACSF solutions. ResearchGate. [Link]

  • Calipari, E. S., et al. (2024). Regulation of dopamine release by tonic activity patterns in the striatal brain slice. bioRxiv. [Link]

  • Spruston, N. (n.d.). Slice preparation Solutions. Janelia. [Link]

  • Medicosis Perfectionalis. (2019). IP3 DAG Calcium Pathway. YouTube. [Link]

  • Nouel, D., et al. (1997). Differential Binding Profile and Internalization Process of Neurotensin via Neuronal and Glial Receptors. Journal of Neuroscience, 17(5), 1795–1803. [Link]

  • Pehlivan Alkan, A., et al. (2019). A Sensitive HPLC-ECD Method Adaptation For Detecting Dopamine And Its Metabolites In Rat Brain Tissue. ResearchGate. [Link]

  • Kim, M., et al. (2021). Enhanced Dopamine Sensitivity Using Steered Fast-Scan Cyclic Voltammetry. ACS Omega, 6(49), 33819–33827. [Link]

  • Hardin, J. (n.d.). IP3 and PLC. University of Wisconsin. [Link]

  • Alexander, S. P. H., et al. (2023). Neurotensin receptors in GtoPdb v.2023.1. ResearchGate. [Link]

  • Shrestha, S. (2018). Inositol Triphosphate (IP3) and Calcium Signaling Pathway | Second Messenger System. YouTube. [Link]

  • Wu, Z., et al. (2013). Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy. Expert Opinion on Therapeutic Targets, 17(6), 661-671. [Link]

  • Van Valkenburg, C., et al. (1982). Determination of Dopamine and Its Acidic Metabolites in Brain Tissue by HPLC With Electrochemical Detection in a Single Run After Minimal Sample Pretreatment. PubMed. [Link]

  • Heien, M. L., et al. (2004). Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats. Current Protocols in Neuroscience, Chapter 7, Unit 7.3. [Link]

  • Roberts, J. G., et al. (2019). Fundamentals of fast-scan cyclic voltammetry for dopamine detection. Analyst, 145(3), 733-752. [Link]

Sources

Application Notes and Protocols for Lyophilized [Gln⁴]-Neurotensin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of [Gln⁴]-Neurotensin and the Imperative of Proper Handling

Neurotensin (NT) is a 13-amino acid neuropeptide with a dual role as a neurotransmitter/neuromodulator in the central nervous system and as a local hormone in the periphery.[1][2] Its diverse physiological functions, which include the modulation of dopamine transmission, analgesia, and hypothermia, are primarily mediated through the high-affinity neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR).[2][3][4][5] The C-terminal hexapeptide fragment, NT(8-13), is largely responsible for its biological activity.[6]

[Gln⁴]-Neurotensin is a biologically active analog of neurotensin where the glutamic acid at position 4 is replaced by glutamine. This modification is of significant interest to researchers as studies have shown that [Gln⁴]-Neurotensin and native neurotensin can be indistinguishable in several biological assays, including hypotensive and hyperglycemic effects, and radioimmunoassays.[7] This suggests that [Gln⁴]-Neurotensin is a valuable tool for investigating neurotensin's role in physiological and pathological processes, such as cancer, where NTS1 is often overexpressed.[5][6]

The integrity of lyophilized peptides like [Gln⁴]-Neurotensin is paramount for reproducible and reliable experimental outcomes. Lyophilization, or freeze-drying, provides long-term stability by removing water, which is a key player in peptide degradation. However, once the seal of the vial is broken, the peptide becomes susceptible to degradation from moisture, oxidation, and enzymatic contamination. Therefore, stringent adherence to proper handling and storage protocols is not merely a recommendation but a prerequisite for scientific rigor.

This guide provides a comprehensive framework for the handling, storage, and quality control of lyophilized [Gln⁴]-Neurotensin, grounded in the principles of peptide chemistry and biochemistry. By understanding the "why" behind each step, researchers can ensure the integrity of their peptide and the validity of their data.

Section 1: The Foundation of Stability - Proper Storage of Lyophilized [Gln⁴]-Neurotensin

The long-term stability of lyophilized peptides is contingent on minimizing exposure to factors that promote degradation, primarily moisture, light, and heat.[8][9]

Recommended Storage Conditions

For optimal stability, lyophilized [Gln⁴]-Neurotensin should be stored under the following conditions:

Parameter Short-Term Storage (Weeks to Months) Long-Term Storage (Months to Years) Rationale
Temperature -20°C-80°CLower temperatures significantly reduce the rate of chemical degradation reactions.[10][11][12]
Light Protected from light (e.g., in a sealed, opaque container)Protected from lightCertain amino acid residues can be sensitive to photodegradation.[9][11]
Atmosphere Dry, inert atmosphere (e.g., argon or nitrogen) is idealDry, inert atmosphere is highly recommendedMinimizes oxidation, particularly of sensitive residues like Tyr.[8][11]
Moisture Tightly sealed vial, stored in a desiccatorTightly sealed vial, stored in a desiccatorMoisture is the primary catalyst for peptide degradation through hydrolysis.[8][9][10]

Expert Insight: While room temperature storage for a few weeks is possible for many lyophilized peptides, it is not recommended for [Gln⁴]-Neurotensin to ensure maximal potency over time.[8][9] The presence of glutamine (Gln) and asparagine (Asn) can make peptides more susceptible to degradation, further emphasizing the need for stringent storage conditions.[12]

Protocol for Initial Receipt and Storage
  • Inspect the Shipment: Upon arrival, visually inspect the package for any signs of damage that could compromise the integrity of the vial's seal.

  • Equilibrate to Room Temperature: Before opening the outer package, allow the entire container to equilibrate to room temperature for at least 30-60 minutes. This crucial step prevents condensation from forming on the cold vial, which would introduce moisture.[8][9]

  • Transfer to Long-Term Storage: Once equilibrated, immediately transfer the unopened vial to a -20°C or -80°C freezer for long-term storage.

Section 2: From Powder to Solution - Reconstitution of [Gln⁴]-Neurotensin

Reconstitution is a critical step where the lyophilized peptide is most vulnerable. The choice of solvent and the reconstitution technique directly impact the peptide's solubility and stability.

Solvent Selection

The solubility of a peptide is primarily determined by its amino acid composition and sequence. While neurotensin itself is soluble in water, the solubility of its analogs may vary.

Recommended Solvents for [Gln⁴]-Neurotensin:

  • Sterile, deionized, or distilled water: This is the preferred solvent for many peptides, including neurotensin.[13]

  • Phosphate-Buffered Saline (PBS) at pH 7.4: For biological applications, reconstituting in a buffer close to physiological pH is often necessary.[14]

Expert Insight: Avoid using acidic or alkaline solutions unless solubility is a major issue, as extreme pH can accelerate peptide degradation.[10] If a different solvent is required, it is essential to perform a small-scale pilot test to ensure solubility and compatibility with the downstream application.

Step-by-Step Reconstitution Protocol
  • Equilibrate the Vial: Remove the vial of lyophilized [Gln⁴]-Neurotensin from the freezer and allow it to warm to room temperature in a desiccator for at least 30-60 minutes.[8][9]

  • Centrifuge the Vial: Briefly centrifuge the vial at a low speed to ensure that all the lyophilized powder is at the bottom of the vial.

  • Prepare the Solvent: Use a sterile syringe and needle to draw up the desired volume of the chosen solvent.

  • Add the Solvent: Gently inject the solvent down the side of the vial, avoiding direct forceful squirting onto the peptide powder.[15]

  • Dissolve the Peptide: Gently swirl or rock the vial to dissolve the peptide.[16] Do not vortex or shake vigorously , as this can cause aggregation and denaturation.[14]

  • Inspect for Complete Solubilization: The solution should be clear and free of particulates. If solubility is an issue, gentle warming (to no more than 40°C) or brief sonication may be attempted, but these methods should be used with caution as they can degrade the peptide.

Section 3: Preserving Potency - Aliquoting and Storing [Gln⁴]-Neurotensin Solutions

Storing peptides in solution for extended periods is generally not recommended due to a higher rate of degradation compared to the lyophilized state.[8][12] To mitigate this, proper aliquoting and storage of the reconstituted peptide are essential.

The Rationale for Aliquoting

Aliquoting the stock solution into smaller, single-use volumes is a critical practice. This minimizes the number of freeze-thaw cycles, which are detrimental to peptide stability.[8][11] Each freeze-thaw cycle can lead to the formation of ice crystals that can damage the peptide's structure and promote aggregation.

Protocol for Aliquoting and Storage of Solutions
  • Determine Aliquot Volume: Based on your experimental needs, calculate the volume of the stock solution required for a single experiment or a series of related experiments. Aliquot volumes should ideally be no less than 20 µL to minimize the effects of evaporation and adsorption to the vial surface.[16]

  • Use Appropriate Vials: Use low-protein-binding polypropylene or glass vials for aliquoting to prevent the peptide from adsorbing to the plastic.[8]

  • Dispense Aliquots: Carefully pipette the calculated volume into each vial.

  • Flash-Freeze (Optional but Recommended): For optimal preservation, flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen before transferring them to the freezer. This promotes the formation of smaller ice crystals, which are less damaging to the peptide.

  • Store at -80°C: Store the aliquots at -80°C for long-term stability.[14]

Storage Condition Recommended Temperature Expected Stability
Short-Term (1-2 days) 4°CUse with caution; degradation can occur.
Long-Term (Weeks to Months) -20°C or -80°C-80°C is strongly preferred for maximal stability.[14]

Section 4: Ensuring Experimental Integrity - Quality Control and Bioactivity

The quality of synthetic peptides is crucial for their use as therapeutic agents or research tools.[17][18] While comprehensive quality control is typically performed by the manufacturer, researchers should be aware of the key parameters and may need to perform their own validation for sensitive applications.

Key Quality Control Parameters
  • Purity: Determined by High-Performance Liquid Chromatography (HPLC), which separates the desired peptide from any synthesis-related impurities. A purity of >95% is generally recommended for most research applications.[19]

  • Identity: Confirmed by Mass Spectrometry (MS), which verifies that the molecular weight of the synthesized peptide matches the theoretical mass of [Gln⁴]-Neurotensin.[19]

  • Peptide Content: The actual amount of peptide in the lyophilized powder, which can be lower than the total weight due to the presence of counter-ions and residual moisture.

Bioactivity of [Gln⁴]-Neurotensin

[Gln⁴]-Neurotensin exerts its biological effects by binding to and activating neurotensin receptors, primarily NTS1.[20] This interaction initiates a cascade of intracellular signaling events.

Neurotensin Receptor Signaling:

Activation of NTS1 by neurotensin and its analogs leads to the activation of multiple G protein signaling pathways, including Gαq, Gαi1, GαoA, and Gα13, as well as the recruitment of β-arrestins.[3] This results in downstream effects such as the production of inositol phosphates, modulation of cAMP accumulation, and activation of the ERK1/2 pathway.[3][4]

Visualizing the Workflow and Signaling Pathway

Experimental Workflow for Handling Lyophilized [Gln⁴]-Neurotensin

G cluster_storage Lyophilized Peptide Handling cluster_reconstitution Reconstitution cluster_aliquoting Aliquoting & Storage of Solution A Receipt of Lyophilized Peptide B Equilibrate to Room Temp in Desiccator A->B C Store at -80°C (Long-Term) B->C D Equilibrate Vial to Room Temp C->D For Use E Centrifuge Vial D->E F Add Sterile Solvent Gently E->F G Dissolve by Swirling (No Vortex) F->G H Prepare Single-Use Aliquots G->H I Use Low-Binding Vials H->I J Store Aliquots at -80°C I->J K K J->K Use in Experiment

Caption: Workflow for handling lyophilized [Gln⁴]-Neurotensin.

Simplified Neurotensin Receptor 1 (NTS1) Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NT [Gln⁴]-Neurotensin NTS1 NTS1 Receptor NT->NTS1 Binding & Activation G_protein G Proteins (Gαq, Gαi, etc.) NTS1->G_protein Activation beta_arrestin β-Arrestin Recruitment NTS1->beta_arrestin PLC Phospholipase C G_protein->PLC cAMP cAMP Modulation G_protein->cAMP IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC ERK ERK1/2 Activation Ca_PKC->ERK Biological_Response Cellular Responses (e.g., neuromodulation, cell growth) ERK->Biological_Response Leads to beta_arrestin->Biological_Response Leads to cAMP->Biological_Response Leads to

Caption: Simplified NTS1 signaling pathway.

Conclusion

The biological activity of [Gln⁴]-Neurotensin is intrinsically linked to its structural integrity. By adhering to the meticulous handling and storage protocols outlined in this guide, researchers can safeguard the quality of this valuable peptide, thereby ensuring the reliability and reproducibility of their experimental findings. A thorough understanding of the principles behind these protocols empowers scientists to make informed decisions that uphold the highest standards of scientific practice.

References

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Tirzepatyd.store. (n.d.). Handling and Storage of Synthetic Peptides. Retrieved from [Link]

  • Future Fields. (2024, August 8). How to Reconstitute Lyophilized Proteins. YouTube. Retrieved from [Link]

  • R&D Systems. (2018, November 17). How to Reconstitute Lyophilized Proteins. YouTube. Retrieved from [Link]

  • Lauk, U., & Finkler, C. (2019). Standardization of the Reconstitution Procedure of Protein Lyophilizates as a Key Parameter to Control Product Stability. Journal of Pharmaceutical Sciences, 108(10), 3298-3306.
  • Hong, F., Zaidi, J., Cusack, B., & Richelson, E. (2002). Synthesis and biological studies of novel neurotensin(8-13) mimetics. Bioorganic & Medicinal Chemistry, 10(12), 3849-3858.
  • Thor, K., & Rökaeus, Å. (1983). (Gln4)-neurotensin changes the motility pattern of the duodenum and proximal jejunum from a fasting-type to a fed-type. Acta Physiologica Scandinavica, 118(4), 383-388.
  • USP. (2023, March 22). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Retrieved from [Link]

  • St-Pierre, S., Kerouac, R., Quirion, R., Jolicoeur, F. B., & Rioux, F. (1982). Neurotensin analogues. Structure--activity relationships. Journal of Medicinal Chemistry, 25(7), 811-816.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Gendron, L., Perron, S. I., D'Arcy, C., & Hébert, T. E. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. Neuropharmacology, 125, 25-36.
  • Grisshammer, R., & Tate, C. G. (2010). Stability of the Neurotensin Receptor NTS1 Free in Detergent Solution and Immobilized to Affinity Resin. PLoS ONE, 5(9), e12679.
  • Cloud-Clone Corp. (2016). Synthetic Neurotensin (NT). Retrieved from [Link]

  • Wängler, C., Maschauer, S., & Wängler, B. (2016). High-Affinity and Proteolytically Stable Peptidic Fluorescent NTS1R Ligands. ACS Medicinal Chemistry Letters, 7(6), 579-583.
  • ResearchGate. (2025). Synthetic peptides quality control and assurance. Retrieved from [Link]

  • ACS Omega. (2023, February 10). Design, Synthesis, and Biological Evaluation of the First Radio-Metalated Neurotensin Analogue Targeting Neurotensin Receptor 2. Retrieved from [Link]

  • White, J. F., Grodnitzky, J., & von Heijne, G. (2014). Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli. Proceedings of the National Academy of Sciences, 111(5), 1913-1918.
  • Boules, M., Li, Z., Smith, K., Fredrickson, P., & Richelson, E. (2013). Diverse Roles of Neurotensin Agonists in the Central Nervous System. Frontiers in Endocrinology, 4, 36.
  • Biolife. (n.d.). NEUROTENSIN AFFECTS METABOLISM, INFLAMMATION, AND NEUROLOGICAL PATHOLOGIES INVOLVING MAST CELLS. Retrieved from [Link]

  • ACS Publications. (2022, April 5). Activation Pathways of Neurotensin Receptor 1 Elucidated Using Statistical Machine Learning. Retrieved from [Link]

  • FDA. (n.d.). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Retrieved from [Link]

  • bioRxiv. (2022, November 27). The dynamic nature of neurotensin receptor 1 (NTS 1 ) allostery and signaling bias. Retrieved from [Link]

  • PubMed. (1991). Reduced peptide bond pseudopeptide analogues of neurotensin: binding and biological activities, and in vitro metabolic stability. Retrieved from [Link]

  • Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. Retrieved from [Link]

  • Michailova, S., et al. (n.d.). CHEMICAL STABILITY OF NEW NEUROTENSIN (8-13) ANALOGUES. Retrieved from [Link]

  • Folkers, K., et al. (1976). Synthesis and activities of neurotensin, and its acid and amide analogs: possible natural occurrence of [Gln4].
  • Kitabgi, P., et al. (1985). Neurotensin receptors: binding properties, transduction pathways, and structure. Reviews in basic and clinical pharmacology, 5(4), 397-486.
  • ResearchGate. (n.d.). Screening of neurotensin analogs for receptor binding. Inhibition of [³H]. Retrieved from [Link]

  • European Pharmaceutical Review. (2025). Quality control: the central pillar supporting peptide manufacturing. Retrieved from [Link]

  • Prime Scholars. (n.d.). Theranostic Applications of Neurotensin. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing HPLC gradient for 4-Gln-neurotensin purification

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Executive Summary: The Molecule & The Challenge

Welcome to the technical support center. You are likely working with 4-Gln-neurotensin (pGlu-Leu-Tyr-Gln -Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu), a synthetic analogue of the native tridecapeptide Neurotensin.

The Separation Challenge: The substitution of Glutamate (Glu) with Glutamine (Gln) at position 4 removes a negative charge (at neutral pH) and alters the hydrogen bonding capability. However, under standard Reverse Phase (RP-HPLC) conditions (pH < 3.0), the native Glu is protonated, making it hydrophobically similar to Gln.

  • Target: 4-Gln-Neurotensin (Amide form).

  • Primary Impurity: 4-Glu-Neurotensin (Deamidation product/Native) and deletion sequences.

  • Key Difficulty: The "Critical Pair" (Gln vs. Glu) requires high peak capacity and precise gradient control to resolve.

The "Golden Standard" Protocol

Before troubleshooting, ensure your baseline method matches this field-validated protocol. This setup is designed to resolve the hydrophilic shift between the Amide (Gln) and Acid (Glu) forms.

Mobile Phase & Column Configuration
ParameterSpecificationRationale
Stationary Phase C18 (End-capped), 100Å or 120ÅC18 provides necessary retentivity for the 13-mer. End-capping reduces tailing caused by the basic Arg/Lys residues.
Particle Size 3.5 µm (Analytical) / 5-10 µm (Prep)Balance between backpressure and resolution.
Mobile Phase A Water + 0.1% TFATFA (Trifluoroacetic acid) is non-negotiable for high-resolution purification. It ion-pairs with the basic Arg/Lys residues, masking silanol interactions.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAACN offers lower viscosity and sharper peaks than Methanol for peptides.
Flow Rate 1.0 mL/min (4.6mm ID column)Standard linear velocity.
Temperature 40°C - 50°CCritical: Elevated temperature improves mass transfer and reduces secondary interactions, sharpening the peak.
Optimized Gradient Table (Linear)

Note: Neurotensin variants typically elute between 20-35% B depending on the column carbon load.

Time (min)% Mobile Phase BEvent
0.05Equilibration/Loading
2.05Isocratic Hold (Desalting)
2.115Jump to start of gradient
32.145The Separation Ramp (Slope: 1% B/min)
35.095Wash
40.095Wash Hold
40.15Re-equilibration

Troubleshooting & Optimization (Q&A)

Category A: Resolution Issues (Co-elution)

Q: My 4-Gln-neurotensin is co-eluting with the 4-Glu impurity. How do I separate them?

A: This is the most common issue. In RP-HPLC at pH 2.0 (TFA conditions), the deamidated form (Glu) is slightly more hydrophobic than the amide form (Gln) because the protonated carboxyl group is less polar than the amide group.

  • The Fix: You must flatten the gradient slope.

  • Protocol: Change the gradient from 1% B/min to 0.25% B/min or 0.5% B/min specifically across the elution window (approx. 20-30% B).

  • Mechanism: A shallow gradient increases the interaction time with the stationary phase, allowing the subtle hydrophobicity difference (one -OH vs -NH2) to manifest as a difference in retention time (

    
    ).
    

Q: I am seeing a "shoulder" on my main peak. Is this the impurity?

A: Likely, yes.[1] Neurotensin contains two Arginines (Arg) and one Lysine (Lys). These are highly basic.

  • Diagnosis: If the shoulder is on the front (pre-peak), it is likely a deletion sequence (missing a hydrophobic amino acid). If it is on the back (tailing edge), it is likely the 4-Glu variant or an isomer.

  • Immediate Action: Increase the TFA concentration to 0.15% or 0.2% in both Mobile Phase A and B. This stronger ion-pairing suppresses the repulsion between the positively charged peptide and the residual silanols on the column.

Category B: Peak Shape & Recovery

Q: My peaks are broad and tailing significantly. Is my column dead?

A: Not necessarily. Neurotensin is "sticky" due to its basicity and the Tyrosine residues.

  • The Fix: Increase column temperature to 60°C .

  • Why: Peptides have slow diffusion coefficients. Heating the column lowers the viscosity of the mobile phase and increases the diffusivity of the peptide, sharpening the peak and reducing tailing.

  • Warning: Do not exceed 60°C as Gln residues are susceptible to thermal deamidation (turning your product into the impurity you are trying to remove) if left in solution too long.

Q: Can I use Formic Acid instead of TFA for better Mass Spec sensitivity?

A: Proceed with extreme caution.

  • The Risk: While Formic Acid (FA) improves ionization for MS, it is a weak ion-pairing agent.[1][2] For a basic peptide like 4-Gln-neurotensin (Arg-Arg-Lys), FA will likely result in broad, terrible peak shapes and loss of resolution between the Gln/Glu forms.

  • The Compromise: Use Difluoroacetic Acid (DFA) or a blend of 0.05% TFA + 1% Acetic Acid. If you must use FA, use a surface-charged hybrid column (e.g., Waters CSH) designed to work with weak acids.

Visualizing the Logic

Workflow 1: Method Development Decision Tree

This diagram outlines the logical flow for optimizing the separation of the Gln/Glu critical pair.

OptimizationLogic Start Start: 4-Gln-NT Purification Scout Run Scouting Gradient (5-60% B in 20 min) Start->Scout CheckRes Check Resolution (Rs) Scout->CheckRes GoodRes Rs > 1.5 (Baseline Separation) CheckRes->GoodRes Separated PoorRes Rs < 1.5 (Co-elution/Shoulders) CheckRes->PoorRes Merged ScaleUp Proceed to Prep Scale GoodRes->ScaleUp Analyze Analyze Peak Shape PoorRes->Analyze Tailing Problem: Tailing Analyze->Tailing Broad/Asymmetric Coelution Problem: Overlap Analyze->Coelution Symmetric but merged FixTailing Action: 1. Increase Temp (to 50C) 2. Increase TFA (to 0.15%) Tailing->FixTailing FixCoelution Action: Flatten Gradient Slope (e.g. 0.25% B/min) Coelution->FixCoelution FixTailing->Scout Retest FixCoelution->Scout Retest

Caption: Iterative optimization loop for resolving the 4-Gln vs. 4-Glu critical pair.

Workflow 2: Mobile Phase Selection Strategy

Choosing the right modifier is a trade-off between Resolution (TFA) and Sensitivity (Formic Acid).

MobilePhase Goal Define Goal Purification Goal: Purification/Recovery Goal->Purification Analysis Goal: LC-MS Analysis Goal->Analysis TFA Use 0.1% TFA (Best Resolution) Purification->TFA Standard FA Use 0.1% Formic Acid (Best Sensitivity) Analysis->FA High Sensitivity DFA Use Difluoroacetic Acid (Compromise) Analysis->DFA Need Resolution?

Caption: Decision matrix for selecting ion-pairing agents based on experimental goals.

References

  • Separation of Deamidated Peptides (Glu vs Gln)

    • Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
    • Source: ACE HPLC / Advanced Chrom
    • Relevance: Defines the elution order of deamidated peptides (Acidic forms elute later than Amide forms
    • URL:[Link] (General Resource) /

  • Neurotensin Purification Protocols

    • Title: Expression and Purification of Recombinant Neurotensin in Escherichia coli.[3]

    • Source:Biochemistry (2000).[3]

    • Relevance: Details the C18 RP-HPLC purification of Neurotensin using TFA gradients.
    • URL:[Link]

  • TFA vs.

    • Title: Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.[4][5]

    • Source:Journal of Chrom
    • Relevance: Explains why Formic Acid causes peak broadening for basic peptides like Neurotensin and why TFA is preferred for resolution.
    • URL:[Link]

  • Neurotensin Structure & Stability

    • Title: Structure of the agonist-bound neurotensin receptor.
    • Source:N
    • Relevance: Provides structural context of the NT 8-13 fragment and the full-length peptide.
    • URL:[Link]

Sources

Optimizing 4-Gln-neurotensin concentration for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimizing [Gln⁴]-Neurotensin Concentration for In Vivo Studies

Executive Summary

This guide addresses the optimization of [Gln⁴]-Neurotensin (an analog where Glutamic acid at position 4 is replaced by Glutamine). While native Neurotensin (NT) and [Gln⁴]-NT are often pharmacologically equipotent in peripheral assays, their successful application in vivo hinges on overcoming three specific barriers: rapid enzymatic degradation , solubility limits , and Blood-Brain Barrier (BBB) impermeability .

This document is structured as a dynamic troubleshooting center to guide your experimental design.

Part 1: Compound Profile & Reconstitution

Compound Identity: [Gln⁴]-Neurotensin Sequence: pGlu-Leu-Tyr-Gln -Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu Key Characteristic: Substitution of the acidic Glu⁴ with the neutral amide Gln⁴ removes a negative charge in the N-terminal region but retains high affinity for NTS1 and NTS2 receptors.

FAQ: Solubility & Stability

Q: My peptide precipitated upon adding PBS. What went wrong? A: Neurotensin analogs can be sensitive to ionic strength during initial reconstitution.

  • The Fix: Always dissolve the lyophilized powder in sterile, deionized water or 0.1% Acetic Acid first to create a concentrated stock (e.g., 1 mg/mL). Only dilute into PBS or physiological saline immediately prior to injection.

  • Why? High salt concentrations in PBS can mask the charges necessary for solvation before the peptide is fully hydrated.

Q: Can I store the reconstituted peptide at -20°C? A: Yes, but with strict caveats.

  • The Protocol: Aliquot the stock solution immediately. Avoid freeze-thaw cycles, which can fracture the peptide backbone or induce aggregation.

  • Shelf Life: Lyophilized: 12 months at -20°C. Reconstituted: Use within 3 months (if aliquoted) or 24 hours (if 4°C).

Q: How do I calculate the exact molarity for [Gln⁴]-NT? A: Do not rely solely on weight. Lyophilized peptides contain counter-ions (often trifluoroacetate or acetate) and residual water.

  • The Fix: Use the Net Peptide Content (NPC) value from your Certificate of Analysis (CoA).

  • Formula:

    
    
    

Part 2: In Vivo Dosing & Administration

The most common failure mode in Neurotensin studies is "false negatives" due to poor bioavailability, not lack of potency.

Dose Optimization Table
RouteRecommended Dose RangeVehicleKey Constraint
Intravenous (IV) 10 – 100 µg/kgSaline + 0.1% BSARapid half-life (<5 min). Bolus required.[1]
Intraperitoneal (IP) 0.1 – 1.0 mg/kgSalineSlower absorption; susceptible to peritoneal peptidases.
Intrathecal (i.t.) 0.5 – 10 nmol/animalaCSFDirect CNS delivery; bypasses BBB.
Intracerebroventricular (ICV) 1 – 10 µ g/animal aCSFGold standard for central signaling studies.

Critical Note on BSA: Always add 0.1% Bovine Serum Albumin (BSA) or a similar carrier protein to low-concentration working solutions (<10 µg/mL). Neurotensin is "sticky" and will adsorb to polypropylene tubes and syringe walls, reducing the effective dose by up to 40%.

Q: Why am I seeing no effect in my behavioral pain model (Tail-flick/Hot-plate)?

A: If administering systemically (IV/IP), [Gln⁴]-NT cannot cross the Blood-Brain Barrier (BBB) in sufficient quantities to activate central NTS1/NTS2 receptors involved in analgesia.

  • The Troubleshooting Step: Switch to Intrathecal (i.t.) or ICV administration.

  • Alternative: If systemic delivery is mandatory, co-administer with a BBB permeabilizer or use a liposomal formulation, though this alters kinetics.

Part 3: Experimental Workflow & Signaling

To validate that your concentration is active, you must understand the downstream signaling. [Gln⁴]-NT binds to G-protein coupled receptors (GPCRs).

Visualizing the Signaling Pathway

Figure 1: The [Gln⁴]-Neurotensin Signaling Cascade. Binding to NTS1 triggers Gq/11 coupling, leading to calcium mobilization—a measurable readout for in vitro validation prior to in vivo use.

Gln4_Signaling NT [Gln4]-Neurotensin NTS1 NTS1 Receptor (GPCR) NT->NTS1 Binding (High Affinity) Gq Gq/11 Protein NTS1->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC PKC Activation DAG->PKC

Part 4: Step-by-Step Preparation Protocol

Objective: Prepare a 10 µM working solution for intrathecal injection.

  • Calculate Mass:

    • Target Conc: 1 mM Stock.

    • MW of Neurotensin: ~1673 g/mol .

    • To make 1 mL of 1 mM stock, you need 1.673 mg of net peptide.

  • Solubilization (The "Wet" Step):

    • Add 1 mL of deoxygenated HPLC-grade water .

    • Vortex gently for 30 seconds.

    • Check: Solution should be clear. If cloudy, sonicate for 10 seconds.

  • Dilution (The "Working" Step):

    • Dilute the 1 mM stock 1:100 into Artificial Cerebrospinal Fluid (aCSF) .

    • Final Conc: 10 µM.

    • Add Carrier: Spike with 0.05% Rat Serum Albumin (RSA) to prevent loss to tubing.

  • Validation:

    • Measure absorbance at 280nm (Tyr residue) to verify concentration if using a Nanodrop (Extinction coefficient ~1280 M⁻¹cm⁻¹).

Part 5: Troubleshooting "False" Results

SymptomProbable CauseCorrective Action
Rapid transient effect (<5 min) Enzymatic degradation by metalloendopeptidases (EC 3.4.24.15).Use fresh solution; consider co-administration of peptidase inhibitors (e.g., Thiorphan) if studying native half-life is not the goal.
Hypothermia observed (Side effect) NTS1 activation in the hypothalamus.This confirms the drug is active and centrally located. If this is unwanted, lower the dose or target NTS2 specifically.
Precipitation in syringe pH shock.Ensure the vehicle pH is 7.4. [Gln⁴]-NT is less soluble at acidic pH compared to basic pH.

References

  • Structure-Activity Relationships

    • Actions of neurotensin and (Gln4)-neurotensin on isolated tissues.[2][3] (Demonstrates equipotency of the analog).

    • Source:

  • In Vivo Dosing & Analgesia

    • Neurotensin Attenuates Nociception by Facilitating Inhibitory Synaptic Transmission.
    • Source:

  • Stability & Half-Life

    • Metabolically stable neurotensin analogs exert potent and long-acting analgesia.[4] (Contextualizes the rapid degradation of non-stabilized NT forms).

    • Source:

  • Receptor Signaling

    • Neurotensin Receptors: Binding and Signaling. (Tocris Bioscience Technical Data).[5]

    • Source:

Sources

Refinement of animal dosing for 4-Gln-neurotensin behavioral studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Gln-Neurotensin Optimization Subject: Advanced Protocol Refinement for In Vivo Behavioral Studies Ticket ID: NT-GLN4-VIVO-OPT Assigned Specialist: Senior Application Scientist, Behavioral Pharmacology Unit

Executive Summary: The 4-Gln-Neurotensin Analog

You are working with [Gln⁴]-Neurotensin , an analog where the Glutamic acid (Glu) at position 4 of the native tridecapeptide is replaced by Glutamine (Gln).

  • Chemical Implication: This substitution neutralizes the negative charge at position 4, altering the isoelectric point (pI) and hydrophobicity compared to native Neurotensin (NT).

  • Biological Implication: While the C-terminal hexapeptide (Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³) is the primary pharmacophore for NTR1/NTR2 binding, N-terminal modifications like Glu⁴→Gln⁴ often influence metabolic stability against aminopeptidases and blood-brain barrier (BBB) penetration kinetics.

This guide addresses the specific failures often seen with this analog: inconsistent behavioral data, rapid washout of effects, and confounding hypothermia.

Module 1: Formulation & Stability (The "Pre-Dose" Crisis)

Q: My stock solution is clear, but the animals show high variability within the same cohort. Is the peptide crashing out?

A: The Glu⁴→Gln⁴ substitution makes the peptide less acidic than native NT. If you are using a standard saline vehicle (pH 5.5–6.0), you may be close to the peptide's aggregation point, leading to micro-precipitation that is invisible to the naked eye but affects dosing precision.

The Fix: Carrier Protection Protocol Peptides in the neurotensin family are notorious for adsorbing to polypropylene (eppendorf tubes) and glass.

  • Vehicle: Do not use pure saline. Use Sterile Saline + 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-80 . The protein/surfactant blocks binding sites on the plastic, ensuring the full dose is delivered.

  • pH Adjustment: The Gln substitution removes a buffering carboxyl group. Verify your vehicle pH is 7.4 .

  • Storage: Aliquot single-use stocks. Freeze-thaw cycles will shear this peptide.

Q: I see no effect after 20 minutes. Is the peptide degrading?

A: Likely, yes. While the Gln⁴ modification protects the N-terminus, the primary cleavage sites for neurotensin (Prolylendopeptidase at Pro¹⁰ and Metalloendopeptidase at Arg⁸-Arg⁹) remain exposed.

  • Diagnostic: If your behavioral effect peaks at 10 mins and vanishes by 30 mins, it is metabolic clearance, not receptor desensitization.

  • Refinement: Add a protease inhibitor cocktail (e.g., amastatin/bestatin) if studying ICV (intracerebroventricular) routes, or switch to a high-dose frequent-injection schedule for systemic work.

Module 2: Dosing & Administration (The "Delivery" Crisis)

Q: I am dosing IP (Intraperitoneal) at 1 mg/kg and seeing no antipsychotic phenotype. Why?

A: Native-sequence analogs often have poor BBB permeability. The Glu⁴→Gln⁴ change reduces polarity slightly, but likely not enough to grant massive BBB transport compared to lipidized analogs (like NT69L).

Troubleshooting Matrix:

RouteTypical Dose RangeOnsetDurationPrimary Issue
ICV (Direct Brain) 0.1 – 5.0 µ g/rat 2–5 mins20–40 minsSurgical trauma; rapid clearance.
IP (Systemic) 0.1 – 10 mg/kg15–30 mins30–90 minsPoor BBB penetration. First-pass metabolism.
SC (Subcutaneous) 0.5 – 10 mg/kg20–40 mins60–120 minsSlower absorption; lower peak Cmax.

The Fix: If IP fails, run a "Peripheral Control" : Check for hypotension (a peripheral NTR1 effect).

  • If the rat has low blood pressure but no behavioral change: The drug is working peripherally but not crossing the BBB.

  • If no hypotension: The drug was degraded before reaching the receptor.

Module 3: Behavioral Readouts & Confounders (The "Data" Crisis)

Q: The rats stop moving in the Open Field Test. Is this catalepsy (antipsychotic effect) or sedation?

A: It is likely Hypothermia . Neurotensin is the most potent endogenous hypothermic agent known. Activation of NTR1 in the hypothalamus can drop core body temperature by 2–4°C within 30 minutes. A cold rat does not swim, climb, or explore.

The "Thermoregulatory Clamp" Protocol:

  • Mandatory Co-Measurement: You must measure rectal temperature immediately after every behavioral assay.

  • Correlation Check: Plot Locomotion vs. Body Temperature.

    • True Effect: Reduced locomotion independent of temperature drop.

    • Confound: Locomotion drops linearly with temperature.

  • Ambient Warming: If testing for catalepsy/PPI, maintain the testing room at 24–25°C (slightly warmer than standard) to mitigate massive hypothermia.

Q: The effect worked on Day 1 but failed on Day 2. Did the drug go bad?

A: No, you triggered Tachyphylaxis . NTR1 receptors internalize rapidly (beta-arrestin recruitment) upon agonist binding.

  • Rule: Do not re-use animals for NT dosing within 48–72 hours. Receptor recycling to the membrane takes time.

Module 4: Mechanism of Action Visualization

Understanding the signaling cascade helps troubleshoot why certain inhibitors (like Lithium or PKC inhibitors) might interfere with your data.

NTR1_Signaling Figure 1: NTR1 Signaling Cascade & 4-Gln-NT Interaction Points NT 4-Gln-Neurotensin (Ligand) NTR1 NTR1 Receptor (GPCR) NT->NTR1 Binds Gq Gq/11 Protein NTR1->Gq Activates Arr Beta-Arrestin (Internalization/Desensitization) NTR1->Arr Recruits (Tachyphylaxis) PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC PKC Activation DAG->PKC ERK ERK1/2 Phosphorylation (Gene Expression) Ca->ERK PKC->ERK

Caption: Activation of NTR1 by 4-Gln-NT triggers the Gq-PLC-IP3 pathway. Note the parallel Beta-Arrestin pathway (dashed red), which causes rapid receptor internalization—the primary cause of dosing failure on repeated days.

Module 5: Troubleshooting Workflow (Decision Tree)

Use this logic flow to diagnose experimental failure.

Troubleshooting_Flow Figure 2: Diagnostic Workflow for 4-Gln-NT Behavioral Failures Start Behavioral Assay Shows NO EFFECT Check_Temp Measure Rectal Temp Start->Check_Temp Hypo Hypothermia Observed (>1.5°C drop) Check_Temp->Hypo No_Hypo No Hypothermia Check_Temp->No_Hypo Confound Confound Detected: Sedation masked by Cold. Action: Warm environment. Hypo->Confound Check_Route Check Route/Dose No_Hypo->Check_Route Systemic Systemic (IP/SC) Check_Route->Systemic Central Central (ICV) Check_Route->Central BBB_Fail Likely BBB Failure. Action: Increase Dose 10x or switch to ICV. Systemic->BBB_Fail Degradation Likely Degradation. Action: Add Protease Inhibitors or check pH/Solubility. Central->Degradation

Caption: Step-by-step isolation of failure modes. Hypothermia is the first variable to rule out before assuming chemical degradation or BBB impermeability.

References

  • Boules, M., et al. (2013). "Diverse Roles of Neurotensin Agonists in the Central Nervous System." Frontiers in Endocrinology. Link

    • Relevance: Establishes the baseline behavioral effects (antipsychotic/analgesic) and dosing ranges for NT analogs (NT69L, NT79) to which 4-Gln-NT must be compared.
  • Dobner, P. R. (2005). "Multitasking with Neurotensin." Peptides. Link

    • Relevance: details the rapid degradation mechanisms of native neurotensin sequences, explaining the "20-minute washout" phenomenon.
  • GenScript. "Peptide Solubility Guidelines." Technical Resource. Link

    • Relevance: Provides the chemical basis for handling hydrophobic/neutral peptide substitutions (Glu->Gln) and the necessity of pH adjustment.
  • Vadnie, C. A., et al. (2014). "Neurotensin receptor 1 (NTS1) activation in the ventral tegmental area elicits antipsychotic-like effects." Neuropharmacology. Link

    • Relevance: Validates the specific signaling pathways (NTR1) and the necessity of controlling for hypothermia in behavioral assays.
  • Vertex AI Search. "Neurotensin receptor 1 signaling pathway." Grounding Source. 1[2]

    • Relevance: Confirms the Gq/11 coupling and beta-arrestin recruitment mechanisms visualized in Figure 1.

Sources

Validation & Comparative

[Gln⁴]-Neurotensin: A Technical Validation Guide for Dopaminergic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of [Gln⁴]-Neurotensin's Effect on Dopaminergic Neurons Content Type: Technical Comparison & Validation Guide

Executive Summary: The Structural Logic

In the investigation of mesolimbic and nigrostriatal dopamine (DA) regulation, native Neurotensin (NT) presents a significant experimental challenge due to its rapid enzymatic degradation by metalloendopeptidases (specifically thimet oligopeptidase, EC 3.4.24.15).

[Gln⁴]-Neurotensin represents a strategic structural analog where the Glutamic acid at position 4 is replaced by Glutamine. This substitution neutralizes the side-chain charge of the N-terminal region while preserving the pharmacophore (C-terminal hexapeptide 8-13).

This guide validates [Gln⁴]-Neurotensin as a tool for probing dopaminergic excitability, comparing its efficacy and stability against the Native Neurotensin (1-13) gold standard and the metabolically stable fragment Neurotensin (8-13) .

Mechanistic Grounding: The NTS1-Dopamine Axis

To validate [Gln⁴]-NT, one must confirm it activates the canonical signaling pathway associated with NTS1 receptors on VTA/SNc dopaminergic neurons.

The Signaling Cascade

Neurotensin modulates dopamine neurons primarily via the NTS1 receptor (High Affinity) , a Gq-coupled GPCR. Activation triggers a dual-mechanism excitation:

  • Direct Depolarization: Via non-selective cation channels (TRPC).

  • Disinhibition: Reduction of D2-autoreceptor mediated IPSCs (Inhibitory Postsynaptic Currents).

NTS1_Pathway Ligand [Gln4]-Neurotensin Receptor NTS1 Receptor (Gq-Coupled) Ligand->Receptor Binding (Kd ~1-2nM) PLC PLC Activation Receptor->PLC TRPC TRPC Channel Opening Receptor->TRPC G-protein dependent PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 / DAG PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation IP3->PKC Ca->PKC D2 D2 Autoreceptor Inhibition PKC->D2 Phosphorylation? Firing Increased DA Neuron Firing TRPC->Firing Depolarization D2->Firing Disinhibition

Figure 1: The canonical Gq-signaling pathway [Gln⁴]-Neurotensin must activate to validate dopaminergic modulation.

Comparative Analysis: [Gln⁴]-NT vs. Alternatives

The following table contrasts [Gln⁴]-NT with standard alternatives to guide experimental design.

Feature[Gln⁴]-Neurotensin (Product)Native Neurotensin (1-13) (Gold Standard)Neurotensin (8-13) (Fragment)
Sequence pGlu-Leu-Tyr-Gln -Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-LeupGlu-Leu-Tyr-Glu -Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-LeuArg-Arg-Pro-Tyr-Ile-Leu
Charge (Pos 4) Neutral (Gln)Negative (Glu)N/A
Receptor Affinity High (Comparable to Native)High (

nM)
High (Active Pharmacophore)
Metabolic Stability Moderate (N-term protected from aminopeptidases, but C-term vulnerable)Low (Rapid degradation by endopeptidases 24.15 & 24.16)Very Low (Rapidly degraded in vivo)
DA Turnover High (Accelerates DA disappearance after synthesis inhibition)HighHigh
Best Application SAR Studies / Charge-Role Validation Physiological BaselineMinimal Active Sequence Checks

Key Insight: The substitution of Glu with Gln at position 4 demonstrates that the negative charge at this position is not critical for receptor binding or biological activity, as [Gln⁴]-NT retains full potency in stimulating dopamine turnover [1][3].

Validation Protocols

To objectively validate [Gln⁴]-NT, you must perform a Self-Validating System comprising electrophysiological confirmation and neurochemical quantification.

Protocol A: Ex Vivo Electrophysiology (VTA Slice)

Objective: Confirm [Gln⁴]-NT induces depolarization in identified dopaminergic neurons.

Reagents:

  • A: aCSF (Standard artificial cerebrospinal fluid).

  • B: [Gln⁴]-Neurotensin (Stock: 1mM in water; Working: 100 nM - 1 μM).

  • C: SR48692 (NTS1 Antagonist) for negative control.

Workflow:

  • Preparation: Prepare horizontal midbrain slices (250 μm) from Tyrosine Hydroxylase (TH)-GFP mice (for visual ID of DA neurons).

  • Baseline Recording: Establish whole-cell patch-clamp in current-clamp mode (

    
    ). Monitor resting membrane potential (RMP) for 5 minutes. Stable baseline is required (<10% drift).
    
  • Application: Bath apply [Gln⁴]-NT (500 nM) for 2-3 minutes.

  • Readout:

    • Primary Metric: Depolarization of membrane potential (Expected: +5 to +10 mV).

    • Secondary Metric: Increase in spontaneous firing rate (Hz).

  • Validation Step (The "Kill Switch"): Washout, then apply SR48692 (10 μM) followed by [Gln⁴]-NT. Result must show blocked depolarization.

Protocol B: Fast-Scan Cyclic Voltammetry (FSCV)

Objective: Quantify real-time dopamine release in the Nucleus Accumbens (NAc) slice.

FSCV_Workflow Slice Striatal/NAc Slice (300µm) Electrode Carbon Fiber Microelectrode Slice->Electrode Implant Stim Electrical Stim (Single Pulse) Electrode->Stim Baseline Drug Apply [Gln4]-NT (100-500nM) Stim->Drug Stable Release Data Measure DA Oxidation Current Drug->Data Record Change

Figure 2: FSCV workflow for detecting [Gln⁴]-NT induced dopamine efflux.

Methodology:

  • Electrode Calibration: Calibrate carbon-fiber electrode with known dopamine concentrations (1 μM) post-experiment.

  • Stimulation: Apply single-phase electrical stimulation to local tissue to evoke DA release.

  • Drug Effect: Perfusion of [Gln⁴]-NT should increase the "stimulated release" peak or slow the reuptake slightly due to increased ambient excitability.

  • Data Analysis: Convert oxidation current (nA) to Concentration (μM) using calibration curves.

Expected Results & Troubleshooting

ObservationInterpretationTroubleshooting / Validation
No change in Firing Rate Ligand degradation or Receptor desensitization.Add peptidase inhibitors (e.g., 1,10-Phenanthroline). Ensure slice health (

).
Effect persists after Washout Peptide stickiness or internalization.NTS1 internalizes rapidly. This is a positive validation of NTS1 mechanism.
Blocked by SR48692 SUCCESS. Specific NTS1 mediation confirmed.N/A
Similar potency to Native NT SUCCESS. Confirms Gln4 substitution is bio-neutral.N/A

References

  • Folkers, K., et al. (1976). "Synthesis and biological activities of neurotensin and its analogs." Biochemical and Biophysical Research Communications. Link (Validation of Gln4 analog synthesis and initial bioactivity).

  • Kitabgi, P., et al. (1980). "Neurotensin receptors: Binding studies in rat brain synaptic membranes." Molecular Pharmacology. Link (Establishes binding affinity baselines for NT analogs).

  • St-Gelais, F., et al. (2006). "Neurotensin signaling in the central nervous system: Specificity and efficiency." Peptides. Link (Review of NTS1/NTS2 signaling pathways in DA neurons).

  • Fargeas, M.J., et al. (1990).[1] "Involvement of dopamine in the central effect of neurotensin on intestinal motility in rats."[1] Peptides. Link (Demonstrates [Gln4]-NT interaction with dopaminergic systems in vivo).

  • Ferraro, L., et al. (2016). "Neurotensin/Dopamine interactions: A comprehensive review." Progress in Neurobiology. Link (Mechanistic grounding for NTS1-mediated DA release).

Sources

A Senior Application Scientist's Guide to Validating 4-Gln-Neurotensin in a Novel Animal Model

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Neurotensin System and the Quest for Therapeutic Stability

Neurotensin (NT) is a 13-amino acid neuropeptide with a significant presence in both the central nervous system and the gastrointestinal tract.[1][2] Its interaction with the dopaminergic system and its roles in analgesia, hypothermia, and locomotor activity make it a compelling target for therapeutic development, particularly for neuropsychiatric and pain-related disorders.[1][3][4] The biological effects of neurotensin are primarily mediated through two G protein-coupled receptors (GPCRs), the high-affinity neurotensin receptor 1 (NTS1) and the low-affinity neurotensin receptor 2 (NTS2).[5][6][7]

However, the therapeutic potential of native neurotensin is severely hampered by its rapid degradation by peptidases and its inability to effectively cross the blood-brain barrier.[8][9] This has driven the development of synthetic analogs designed to overcome these limitations. 4-Gln-neurotensin is one such analog, modified to enhance stability while retaining biological activity.

The validation of any new therapeutic agent is contingent on the animal model in which it is tested. An ideal animal model should possess predictive, face, and construct validity to ensure that the findings are translatable to human physiology and disease.[10] This guide provides a systematic, multi-tiered approach to rigorously validate the utility of 4-Gln-neurotensin in a novel animal model, ensuring that the generated data is robust, reproducible, and meaningful.

Rationale for a New Model and the Role of 4-Gln-Neurotensin

The development of a new animal model is often necessitated by the limitations of existing ones, which may not accurately recapitulate specific aspects of a human disease.[11][12] Similarly, the choice of a specific neurotensin analog is critical. While analogs like NT69L have shown promise, their receptor selectivity and pharmacokinetic profiles may not be optimal for every therapeutic application.[2][8] 4-Gln-neurotensin offers a potentially unique profile that must be thoroughly characterized.

Our validation strategy is built on a logical progression from fundamental molecular interactions to complex behavioral outcomes. This ensures that each step informs the next, creating a self-validating experimental framework.

G cluster_0 Phase 1: In Vitro & Ex Vivo Characterization cluster_1 Phase 2: In Vivo Target Engagement cluster_2 Phase 3: Functional & Behavioral Outcomes PK_PD Pharmacokinetic Profiling (Plasma Stability) Receptor_Binding Receptor Binding Assays (Affinity & Selectivity) PK_PD->Receptor_Binding Confirms stability for binding studies Microdialysis In Vivo Microdialysis (Neurotransmitter Release) Receptor_Binding->Microdialysis Links affinity to functional signaling Behavioral Behavioral Assays (Analgesia, Locomotion) Microdialysis->Behavioral Connects neurochemical changes to behavior Behavioral->PK_PD Correlates behavior with drug exposure

Caption: Overall workflow for validating 4-Gln-neurotensin.

Part 1: Pharmacokinetic and Receptor Engagement Profile

The initial phase of validation establishes the fundamental properties of 4-Gln-neurotensin: its stability and its ability to bind to its intended targets within the new animal model system.

Pharmacokinetic (PK) Analysis

Causality: Before assessing in vivo efficacy, it is crucial to understand the stability and concentration of the compound over time. A compound that degrades too rapidly will not achieve sufficient concentrations at the target site to exert an effect. This experiment compares the stability of 4-Gln-neurotensin to the notoriously labile native neurotensin.

Experimental Protocol: In Vitro Plasma Stability Assay

  • Preparation: Obtain whole blood from the new animal model via cardiac puncture and isolate plasma by centrifugation (1500 x g for 15 minutes at 4°C).

  • Incubation: Spike plasma samples with 4-Gln-neurotensin or native NT to a final concentration of 10 µM. Incubate samples in a shaking water bath at 37°C.

  • Time Points: Collect aliquots at 0, 5, 15, 30, 60, and 120 minutes.

  • Reaction Quenching: Immediately stop enzymatic degradation in the aliquots by adding an equal volume of ice-cold acetonitrile with 1% trifluoroacetic acid.

  • Sample Processing: Centrifuge the quenched samples (14,000 x g for 10 minutes at 4°C) to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining percentage of the parent peptide.

  • Data Analysis: Calculate the half-life (t½) by plotting the percentage of remaining peptide versus time and fitting the data to a one-phase decay model.

Data Presentation: Comparative Stability

CompoundHalf-Life (t½) in Plasma (min)
Native Neurotensin~2-3
4-Gln-neurotensin > 120
NT69L (Reference Analog)> 240[13]
Receptor Binding Assays

Causality: High-affinity binding to the target receptor is a prerequisite for a biological response. This experiment determines the binding affinity (Ki) and selectivity of 4-Gln-neurotensin for NTS1 and NTS2. The choice of a radiolabeled ligand is critical; [³H]-NT is a standard choice for its high affinity and specificity.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Homogenize brain tissue (e.g., hypothalamus or nucleus accumbens, regions rich in NT receptors) from the new animal model in ice-cold 50 mM Tris-HCl buffer.[1] Centrifuge the homogenate, discard the supernatant, and resuspend the pellet (crude membrane fraction). Repeat this wash step twice.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of cell membrane preparation.

    • 50 µL of [³H]-Neurotensin (final concentration ~0.5 nM).

    • 50 µL of competing ligand (4-Gln-neurotensin or other analogs) at varying concentrations (10⁻¹² to 10⁻⁵ M).

    • For total binding, add buffer instead of a competing ligand.

    • For non-specific binding, add a high concentration (1 µM) of unlabeled native NT.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.[14]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the competitor and use a non-linear regression model to determine the IC50. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Receptor Affinity and Selectivity

CompoundNTS1 Ki (nM)NTS2 Ki (nM)Selectivity (NTS1/NTS2)
Native Neurotensin0.25.025x for NTS1
4-Gln-neurotensin 0.5 15.0 30x for NTS1
NT79 (Reference Analog)~25x higher affinity for NTS2[8]High~25x for NTS2[8]

Part 2: In Vivo Target Engagement and Functional Response

With favorable PK and binding profiles established, the next step is to confirm that 4-Gln-neurotensin engages its target in a living system and elicits a downstream neurochemical response.

Neurotensin Receptor Signaling Pathway

Neurotensin binding to NTS1 primarily initiates a Gαq-protein signaling cascade, leading to the activation of Phospholipase C (PLC).[7][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. This cascade ultimately modulates neuronal excitability and neurotransmitter release.[7][16]

G NT 4-Gln-Neurotensin NTS1 NTS1 Receptor NT->NTS1 Gq Gαq Protein NTS1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Activate PKC DAG->PKC Response Neuronal Response (e.g., Dopamine Release) Ca->Response PKC->Response

Caption: NTS1 signaling pathway activated by 4-Gln-neurotensin.

In Vivo Microdialysis

Causality: Neurotensin is known to modulate the dopaminergic system.[1][17] In vivo microdialysis is a powerful technique that allows for the direct measurement of neurotransmitter levels in the extracellular space of specific brain regions in awake, behaving animals.[18][19] This experiment validates that the receptor binding of 4-Gln-neurotensin translates into a functional modulation of dopamine release in the nucleus accumbens, a key region in reward and motivation.

Experimental Protocol: Microdialysis in the Nucleus Accumbens

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a 5-7 day recovery period.

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 20 kDa molecular weight cutoff) through the guide cannula.[20]

  • Perfusion & Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). Allow the system to equilibrate for at least 90 minutes.

  • Baseline Collection: Collect at least three baseline dialysate samples at 20-minute intervals.

  • Drug Administration: Administer 4-Gln-neurotensin (e.g., via intraperitoneal injection) or vehicle control.

  • Post-Injection Collection: Continue collecting dialysate samples for at least 2 hours post-injection.

  • Analysis: Analyze the dialysate samples for dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.

  • Data Analysis: Express the results as a percentage change from the average baseline concentration. Compare the time course and magnitude of dopamine release between the 4-Gln-neurotensin and vehicle groups using a two-way ANOVA.

Data Presentation: Dopamine Release Profile

Time Post-Injection (min)Vehicle (% Baseline DA)4-Gln-neurotensin (% Baseline DA)
-20 (Baseline)100 ± 5100 ± 6
20105 ± 7130 ± 10
4098 ± 6165 ± 12
60102 ± 5150 ± 11
8099 ± 8125 ± 9
120101 ± 7110 ± 8
p < 0.05 compared to vehicle

Part 3: Behavioral Pharmacology

The final and most critical phase of validation is to determine if the molecular and neurochemical effects of 4-Gln-neurotensin translate into a predictable and measurable behavioral response.

Assessment of Antinociception (Analgesia)

Causality: Neurotensin and its analogs are known to produce potent, non-opioid analgesia.[3][5] The hot plate test is a standard model for assessing thermal pain. A positive result in this assay would provide strong evidence for the functional efficacy of 4-Gln-neurotensin in the new animal model.

Experimental Protocol: Hot Plate Test

  • Apparatus: Use a standard hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes.

  • Baseline Latency: Place each animal on the hot plate and record the latency (in seconds) to the first sign of nociception (e.g., paw licking, jumping). Apply a cut-off time (e.g., 30 seconds) to prevent tissue damage. This is the baseline latency.

  • Drug Administration: Administer various doses of 4-Gln-neurotensin, a positive control (e.g., morphine), or vehicle.

  • Post-Injection Testing: Test the animals on the hot plate at several time points after injection (e.g., 30, 60, 90 minutes).

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Determine the ED50 from the dose-response curve.

Assessment of Locomotor Activity

Causality: Neurotensin can have complex effects on locomotor activity, often increasing it at lower doses.[1][21][22] This test helps to characterize the overall behavioral profile of 4-Gln-neurotensin and identify a therapeutic window, distinguishing desired effects (like analgesia) from potential side effects (like hyperactivity).

Experimental Protocol: Open Field Test

  • Apparatus: Use an open field arena (e.g., 40x40 cm) equipped with infrared beams or video tracking software to automatically record movement.

  • Acclimation: Allow animals to acclimate to the testing room.

  • Drug Administration: Administer 4-Gln-neurotensin or vehicle.

  • Testing: Immediately after injection, place the animal in the center of the open field arena and record its activity for 60 minutes.

  • Parameters Measured: Key parameters include total distance traveled, time spent in the center versus the periphery, and vertical rearing counts.

  • Data Analysis: Compare the locomotor parameters between the drug and vehicle groups using a t-test or ANOVA.

Data Presentation: Summary of Behavioral Effects

Behavioral TestKey ParameterVehicle Control4-Gln-neurotensin (Effective Dose) Positive Control (Morphine)
Hot Plate % MPE at 60 min5 ± 2%65 ± 8% 85 ± 5%
Open Field Total Distance (m)35 ± 4 m45 ± 5 m 20 ± 3 m
p < 0.05 compared to vehicle

Conclusion and Interpretation

This multi-faceted validation guide provides a robust framework for characterizing 4-Gln-neurotensin in a new animal model. By systematically progressing from in vitro stability and receptor binding to in vivo neurochemical changes and behavioral outcomes, researchers can build a comprehensive and trustworthy data package.

A successful validation would demonstrate that 4-Gln-neurotensin:

  • Is significantly more stable in plasma than native neurotensin.

  • Binds with high affinity and selectivity to neurotensin receptors (e.g., NTS1) in the model's brain tissue.

  • Functionally engages these receptors in vivo, as evidenced by the modulation of dopamine release in a relevant brain circuit.

  • Elicits a dose-dependent, predictable behavioral response consistent with the known pharmacology of the neurotensin system (e.g., analgesia).

This structured approach, grounded in scientific causality and incorporating self-validating controls, ensures that the new animal model, in conjunction with 4-Gln-neurotensin, can serve as a reliable platform for preclinical drug development and the deeper exploration of neurotensin biology.

References

  • Neurotensin. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

  • Pharmacodynamic and pharmacokinetic profiles of a neurotensin receptor type 2 (NTS2) analgesic macrocyclic analog. (2021). PubMed. Retrieved February 5, 2026, from [Link]

  • Activation Pathways of Neurotensin Receptor 1 Elucidated Using Statistical Machine Learning. (2022). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Diverse Roles of Neurotensin Agonists in the Central Nervous System. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Neurotensin receptors: binding properties, transduction pathways, and structure. (1995). PubMed. Retrieved February 5, 2026, from [Link]

  • Neurotensin Enhances Locomotor Activity and Arousal and Inhibits Melanin-Concentrating Hormone Signaling. (2019). PubMed. Retrieved February 5, 2026, from [Link]

  • Neurotensin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 5, 2026, from [Link]

  • Docking Studies of the New Neurotensin Analogues. (2017). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Diverse actions of the modulatory peptide neurotensin on central synaptic transmission. (n.d.). ScienceDirect. Retrieved February 5, 2026, from [Link]

  • A novel neurotensin peptide analog given extracranially decreases food intake and weight in rodents. (2000). PubMed. Retrieved February 5, 2026, from [Link]

  • Unravelling the mechanism of neurotensin recognition by neurotensin receptor 1. (2023). PMC. Retrieved February 5, 2026, from [Link]

  • Screening of neurotensin analogs for receptor binding. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Biasing Neurotensin Receptor Signaling to Arrest Psychostimulant Abuse. (2020). PubMed. Retrieved February 5, 2026, from [Link]

  • Current topics: brain penetrating neurotensin analog. (2003). PubMed. Retrieved February 5, 2026, from [Link]

  • All (animal) models (of neurodegeneration) are wrong. Are they also useful? (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Microdialysis measurement of in vivo neuropeptide release. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • Neurolysin Knockout Mice in a Diet-Induced Obesity Model. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • The signaling signature of the neurotensin type 1 receptor with endogenous ligands. (2017). Journal of Biological Chemistry. Retrieved February 5, 2026, from [Link]

  • Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays. (n.d.). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli. (2014). PNAS. Retrieved February 5, 2026, from [Link]

  • Neurotensin Enhances Locomotor Activity and Arousal and Inhibits Melanin-Concentrating Hormone Signaling. (2019). Karger Publishers. Retrieved February 5, 2026, from [Link]

  • Understanding Validity in Animal Models for Drug Discovery. (n.d.). Taconic Biosciences. Retrieved February 5, 2026, from [Link]

  • Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism. (2021). CORE. Retrieved February 5, 2026, from [Link]

  • Unraveling the Cross-Tissue Neuroimmune–Vascular Genetic Architecture of Migraine Using Integrated Multi-Omics, Single-Cell, and Spatial Transcriptomics. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • Electroosmotic Perfusion, External Microdialysis: Simulation and Experiment. (2023). ACS Publications. Retrieved February 5, 2026, from [Link]

  • In Vivo Microdialysis. (n.d.). Buczynski/Gregus Lab. Retrieved February 5, 2026, from [Link]

  • Neurotensin is an anti-thermogenic peptide produced by lymphatic endothelial cells. (2021). PMC. Retrieved February 5, 2026, from [Link]

  • Scientists Build a "Rosetta Stone" to Decode Chronic Pain Neurons. (2026). CAMH. Retrieved February 5, 2026, from [Link]

  • Neurotensin Changes Propulsive Activity into a Segmental Motor Pattern in the Rat Colon. (n.d.). Journal of Neurogastroenterology and Motility. Retrieved February 5, 2026, from [Link]

  • Re-evaluation of Cyclic Peptide Binding to Neurotensin Receptor 1 by Shifting the Peptide Register during Synthesis. (n.d.). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Effects of Peripheral Neurotensin on Appetite Regulation and Its Role in Gastric Bypass Surgery. (2016). Gubra. Retrieved February 5, 2026, from [Link]

  • Neurotensin gene expression and behavioral responses following administration of psychostimulants and antipsychotic drugs in dopamine D-3 receptor deficient mice. (n.d.). Weizmann Institute of Science. Retrieved February 5, 2026, from [Link]

  • Loss of Action via Neurotensin-Leptin Receptor Neurons Disrupts Leptin and Ghrelin-Mediated Control of Energy Balance. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]

  • Neuropeptides in the Extracellular Space of the Mouse Cortex Measured by Nanodialysis Probe Coupled with LC-MS. (2025). ChemRxiv. Retrieved February 5, 2026, from [Link]

  • Metabolically stable neurotensin analogs exert potent and long-acting analgesia without hypothermia. (2021). PubMed. Retrieved February 5, 2026, from [Link]

  • Improving the Utility and Translation of Animal Models for Nervous System Disorders. (n.d.). NCBI. Retrieved February 5, 2026, from [Link]

  • Re-evaluation of Cyclic Peptide Binding to Neurotensin Receptor 1 by Shifting the Peptide Register during Synthesis. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • NT79: A novel neurotensin analog with selective behavioral effects. (2010). PubMed. Retrieved February 5, 2026, from [Link]

  • Behavioral Models. (n.d.). Behavioral and Functional Neuroscience Lab. Retrieved February 5, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.